5'-dGMPS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H14N5O6PS |
|---|---|
Molecular Weight |
363.29 g/mol |
IUPAC Name |
2-amino-9-[(2R,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N5O6PS/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(21-6)2-20-22(18,19)23/h3-6,16H,1-2H2,(H2,18,19,23)(H3,11,13,14,17)/t4?,5-,6-/m1/s1 |
InChI Key |
PSIUGNOLTIFXCJ-YSLANXFLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
what is 5'-dGMPS chemical structure
An In-depth Technical Guide to 5'-Deoxyguanosine Monophosphorothioate (5'-dGMPS)
Introduction
5'-Deoxyguanosine monophosphorothioate (this compound) is a chemically modified nucleotide, an analogue of 2'-deoxyguanosine (B1662781) 5'-monophosphate (dGMP). It serves as a critical building block in the synthesis of therapeutic oligonucleotides, particularly antisense oligonucleotides (ASOs). The defining feature of this compound is the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) group. This modification confers significant nuclease resistance, a property essential for the in vivo stability and therapeutic efficacy of oligonucleotide-based drugs.[1][2][3][4][5] This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and biological applications of this compound for researchers and professionals in drug development.
Chemical Structure
The structure of this compound is derived from its natural counterpart, dGMP. It consists of three key components:
-
A Guanine Base: A purine (B94841) nucleobase.
-
A 2'-Deoxyribose Sugar: A pentose (B10789219) sugar lacking a hydroxyl group at the 2' position.
-
A 5'-Monophosphorothioate Group: A phosphate group attached to the 5' carbon of the deoxyribose sugar, where one of the non-bridging oxygen atoms is replaced by a sulfur atom.[6]
Chirality
The replacement of a non-bridging oxygen with a sulfur atom in the phosphate group creates a chiral center at the phosphorus atom.[2][6] This results in two distinct diastereomers, designated as Rp and Sp . These stereoisomers can have different physicochemical properties and biological activities, including varying levels of nuclease resistance and interaction with enzymes.[7][8][9] The Sp isomer is generally more resistant to enzymatic hydrolysis than the Rp isomer.[7]
References
- 1. youtube.com [youtube.com]
- 2. Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 3. Phosphorothioates, essential components of therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorothioate Modification Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorothioate nucleic acid - Wikipedia [en.wikipedia.org]
- 7. Stereoconfiguration markedly affects the biochemical and biological properties of phosphorothioate analogs of 2-5A core, (A2'p5')2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5'-Deoxyguanosine Monophosphate (5'-dGMP) Precursors in Cellular Signaling: An In-depth Technical Guide to the cGAS-STING Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The innate immune system serves as the first line of defense against invading pathogens and cellular damage. A central mechanism in this response is the cGAS-STING signaling pathway, which is activated by the presence of cytosolic double-stranded DNA (dsDNA). This pathway culminates in the production of type I interferons and other inflammatory cytokines, orchestrating a robust immune response. While not a direct signaling molecule itself, 5'-deoxyguanosine (B1496545) monophosphate (5'-dGMP) is a critical precursor to deoxyguanosine triphosphate (dGTP), one of the key substrates for the enzyme cyclic GMP-AMP synthase (cGAS). This technical guide provides a comprehensive overview of the role of dGTP, derived from 5'-dGMP, in the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) and the subsequent activation of the STING (Stimulator of Interferator Genes) pathway. We will delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their study, and visualize the core signaling and experimental workflows.
Introduction: The cGAS-STING Pathway and the Genesis of a Second Messenger
The presence of dsDNA in the cytoplasm is a danger signal, indicating a viral or bacterial infection, or cellular damage. The cell employs the cGAS-STING pathway to detect and respond to this threat. The enzyme cGAS acts as the primary sensor of cytosolic dsDNA. Upon binding to dsDNA, cGAS undergoes a conformational change and becomes catalytically active. It then utilizes Guanosine (B1672433) triphosphate (GTP) and Adenosine (B11128) triphosphate (ATP) as substrates to synthesize the cyclic dinucleotide 2'3'-cGAMP.[1] This molecule is the critical second messenger that initiates the downstream signaling cascade.
While 5'-dGMPS (5'-deoxyguanosine monophosphate phosphorothioate) is a non-hydrolyzable analog of 5'-dGMP and can be used in experimental settings to probe enzyme mechanisms, the physiologically relevant molecule is 5'-dGMP, which is phosphorylated to dGTP. For the purpose of this guide, we will focus on the canonical pathway involving GTP.
Quantitative Analysis of the cGAS-STING Pathway
The efficiency and sensitivity of the cGAS-STING pathway are underpinned by the specific biochemical interactions between its components. The following tables summarize the key quantitative data that govern this signaling cascade.
Table 1: cGAS Enzymatic Kinetics
| Substrate | Michaelis Constant (Km) | Catalytic Rate (kcat) | Catalytic Efficiency (kcat/Km) | Cellular Concentration |
| ATP | 393.0 ± 15.3 µM[2] | 2.4 ± 0.3 min-1[2] | 5.9 x 10-3 µM-1min-1[2] | 1-5 mM[3] |
| GTP | 94.2 ± 11.1 µM[2] | 2.6 ± 0.2 min-1[2] | 2.8 x 10-2 µM-1min-1[2] | 0.1-1 mM[3] |
Table 2: 2'3'-cGAMP Interaction with STING
| Ligand | Binding Affinity (Kd) to STING | Effective Concentration (EC50) for IFNβ Induction |
| 2'3'-cGAMP | 3.79 nM - 4 nM[4][5][6] | 15 nM - 42 nM[4] |
| c-di-GMP | > 500 nM[4] | > 500 nM[4] |
| 3'3'-cGAMP | 1.04 µM[5] | - |
| 2'2'-cGAMP | 287 nM[5] | - |
| 3'2'-cGAMP | 1.61 µM[5] | - |
Signaling Pathway
The cGAS-STING signaling pathway is a linear cascade that translates the detection of cytosolic DNA into a robust transcriptional response.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the cGAS-STING pathway.
In Vitro cGAS Activity Assay
This assay measures the enzymatic activity of cGAS by quantifying the production of 2'3'-cGAMP.
Materials:
-
Recombinant human cGAS protein
-
Double-stranded DNA (e.g., herring testis DNA or synthetic interferon-stimulatory DNA (ISD))
-
ATP and GTP stock solutions
-
Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5[7]
-
Quench solution: 0.5 M EDTA
-
Method for 2'3'-cGAMP quantification (e.g., LC-MS/MS or competitive ELISA kit)
Procedure:
-
Prepare a reaction mixture containing assay buffer, dsDNA (e.g., 100 nM ISD), and the desired concentration of cGAS inhibitor or vehicle control.[7]
-
Add recombinant human cGAS to a final concentration of 10-50 nM.[8]
-
Initiate the reaction by adding ATP and GTP to final concentrations of 1 mM and 0.3 mM, respectively.[7]
-
Incubate the reaction at 37°C for 30-90 minutes.[8]
-
Stop the reaction by adding quench solution.
-
Quantify the amount of 2'3'-cGAMP produced using a validated method.
STING Activation Assay (Western Blot for Phosphorylation)
This protocol assesses the activation of STING by detecting its phosphorylation at Ser366.
Materials:
-
Cell line expressing STING (e.g., THP-1 monocytes)
-
2'3'-cGAMP or other STING agonists
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-STING (Ser366) and anti-total STING
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with the desired concentration of 2'3'-cGAMP (e.g., 10 µg/mL) for 1-6 hours.[5]
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated STING signal to the total STING signal.
Quantification of 2'3'-cGAMP by LC-MS/MS
This method provides highly sensitive and specific quantification of 2'3'-cGAMP from cell lysates or culture supernatants.
Materials:
-
Cell or tissue samples
-
Extraction solvent: Acetonitrile/Methanol/Water (2:2:1)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
2'3'-cGAMP analytical standard
Procedure:
-
Sample Extraction:
-
For cell lysates, add the cold extraction solvent to the cell pellet, vortex, and incubate on ice.
-
For supernatants, mix with the extraction solvent.
-
Centrifuge to pellet debris and collect the supernatant.
-
Dry the supernatant under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate mobile phase.
-
Inject the sample onto an LC column (e.g., a C18 column) for separation.
-
Perform mass spectrometric detection using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for 2'3'-cGAMP.
-
Quantify the amount of 2'3'-cGAMP by comparing the peak area to a standard curve generated with the analytical standard.[9]
-
Conclusion and Future Directions
The cGAS-STING pathway is a cornerstone of innate immunity, and the enzymatic synthesis of 2'3'-cGAMP from ATP and GTP is the critical initiating step in this signaling cascade. While 5'-dGMP is not a direct signaling molecule, its role as a precursor to GTP highlights the intricate connection between cellular metabolism and immune signaling. A thorough understanding of the quantitative and mechanistic aspects of this pathway is essential for the development of novel therapeutics targeting infectious diseases, autoimmune disorders, and cancer.
Future research will likely focus on several key areas:
-
Non-canonical STING activation: Investigating cGAMP-independent mechanisms of STING activation.
-
Subcellular localization and regulation: Elucidating the spatial and temporal control of cGAS activity and cGAMP production.
-
Therapeutic modulation: Designing small molecule inhibitors and agonists of cGAS and STING with improved specificity and pharmacokinetic properties.
-
Crosstalk with other pathways: Unraveling the complex interplay between the cGAS-STING pathway and other cellular signaling networks.
This technical guide provides a solid foundation for researchers and drug development professionals to explore the fascinating and therapeutically relevant cGAS-STING signaling pathway. The provided data, protocols, and visualizations offer a starting point for further investigation into this vital component of the innate immune system.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT-LucGTP&ATP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2â3â-cGAMP (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
An In-Depth Technical Guide to the Solubility Profile of 5'-deoxyguanosine Monophosphate (5'-dGMPS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5'-deoxyguanosine (B1496545) monophosphate (5'-dGMPS), a crucial nucleotide in DNA synthesis and various cellular processes. Understanding its solubility is paramount for researchers in drug development, molecular biology, and biochemistry for applications ranging from in vitro assays to formulation development. This document details the solubility of this compound in various solvents, outlines experimental protocols for solubility determination and quantification, and illustrates its role in a key metabolic pathway.
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the solvent, pH, and the salt form of the nucleotide. The available quantitative data for the sodium salt of this compound is summarized below.
| Solvent System | Temperature | Concentration | Form | Source |
| Water | Not Specified | 50 mg/mL | Sodium Salt Hydrate | [1] |
| Water | Not Specified | 2.7 mg/mL (2.7 g/L) | Free Acid | N/A |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | 10 mg/mL | Disodium Salt Hydrate | [2] |
| 5 mM Tris-HCl, pH 7.5 | Not Specified | 100 mM | Lithium Salt |
Note on Organic Solvents: Quantitative solubility data for this compound in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) is not readily available in the reviewed literature. However, for the related compound, 2'-deoxyguanosine, a solubility of 53 mg/mL in DMSO has been reported[3]. This suggests that while this compound is highly soluble in aqueous solutions, its solubility in organic solvents may be more limited and requires empirical determination for specific applications.
Experimental Protocols
Determination of Equilibrium Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. Below is a detailed protocol adapted for nucleotides like this compound.
Objective: To determine the saturation concentration of this compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound (specify salt form)
-
Solvent of interest (e.g., purified water, buffer of specific pH, DMSO)
-
Orbital shaker or rotator in a temperature-controlled environment
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be visible.
-
Equilibration: Place the container in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, indicated by a plateau in concentration.
-
Phase Separation: After equilibration, allow the undissolved solid to sediment. For complete separation, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter.
-
Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for shake-flask solubility determination.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used method for the quantification of nucleotides. The following is a representative protocol for the analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH adjusted to 4.5 with formic acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
This compound standard of known purity.
-
High-purity water and HPLC-grade solvents.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step. For example:
-
0-5 min: 2% B
-
5-15 min: 2% to 30% B
-
15-20 min: 30% B
-
20-22 min: 30% to 2% B
-
22-30 min: 2% B (re-equilibration)
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the solubility samples.
-
Sample Preparation: Dilute the samples from the solubility experiment as described in the shake-flask protocol.
-
Analysis: Inject the calibration standards and the prepared samples into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Caption: Workflow for HPLC quantification of this compound.
Signaling Pathway Involvement
This compound is a critical precursor in the synthesis of deoxyguanosine triphosphate (dGTP), one of the four essential building blocks for DNA replication and repair. A key step in this pathway is the phosphorylation of this compound to 5'-dGDP, catalyzed by the enzyme guanylate kinase.
Caption: Enzymatic conversion of 5'-dGMP to 5'-dGDP.
References
Core Enzymes and Interacting Proteins in the cGAS-STING Pathway
An In-depth Technical Guide to Enzymes Modulating the cGAS-STING Pathway
Introduction
This technical guide provides a comprehensive overview of the key enzymes and proteins that interact with the second messenger 2’3’-cyclic GMP-AMP (2’3’-cGAMP) , a central signaling molecule in the innate immune system. While the initial query specified "5'-dGMPS," this term does not correspond to a standard or widely documented molecule in the relevant scientific literature. The context of innate immunity, signaling, and drug development strongly suggests an interest in the cGAS-STING pathway. Therefore, this document focuses on the enzymes that synthesize, bind, and degrade 2’3’-cGAMP, the pivotal second messenger that activates the Stimulator of Interferon Genes (STING) protein. This pathway is a critical area of research for drug development in immuno-oncology, autoimmune disorders, and infectious diseases.
The cGAS-STING pathway is a primary mechanism for detecting cytosolic double-stranded DNA (dsDNA), a danger signal that can indicate viral or bacterial infection, or cellular damage.[1][2] The pathway's activation hinges on three core proteins:
-
cGAS (cyclic GMP-AMP Synthase): A cytosolic DNA sensor and enzyme. Upon binding to dsDNA, cGAS is catalytically activated.[3][4] It utilizes ATP and GTP as substrates to synthesize the second messenger 2’3’-cGAMP.[5][6]
-
STING (Stimulator of Interferon Genes): An adaptor protein located on the endoplasmic reticulum (ER).[7] STING is the direct receptor for 2’3’-cGAMP.[8] Binding of cGAMP induces a significant conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[5][9] This initiates a downstream signaling cascade, recruiting and activating TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3).[10] Activated IRF3 then translocates to the nucleus to drive the expression of type I interferons and other inflammatory genes.[1]
-
ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1): A transmembrane glycoprotein (B1211001) that functions as the primary hydrolase of extracellular 2'3'-cGAMP.[11][12] By degrading cGAMP, ENPP1 acts as a key negative regulator of the STING pathway, preventing excessive or inappropriate immune activation.[13] This role makes ENPP1 a significant target for cancer immunotherapy, as its inhibition can enhance STING-mediated anti-tumor responses.[12][14]
Signaling Pathway Diagram
The interplay between cGAS, cGAMP, STING, and ENPP1 forms a tightly regulated signaling axis.
Quantitative Data
This section summarizes key quantitative parameters for the interactions within the cGAS-STING pathway.
Table 1: cGAMP-STING Interaction Affinity
The binding of 2’3’-cGAMP to STING is characterized by very high affinity, which is crucial for initiating the downstream immune response.
| Ligand | STING Variant | Method | Binding Affinity (Kd) | Reference |
| 2’3’-cGAMP | Human STING | ITC | ~4 nM | [15] |
| c-di-GMP | Human STING | ITC | >1.5 µM | [15] |
| 2'3'-cGAMP | Human STINGR232 | ITC | 26.3 nM | [16] |
| c-di-GMP | Human STINGR232 | ITC | 370 nM | [16] |
ITC: Isothermal Titration Calorimetry
Table 2: ENPP1 Enzymatic Kinetics for 2'3'-cGAMP Hydrolysis
ENPP1 efficiently hydrolyzes 2'3'-cGAMP, with kinetic parameters comparable to its well-characterized substrate, ATP.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Recombinant ENPP1 | 2’3’-cGAMP | 15 | 4 | 2.7 x 105 | [11][17] |
| Recombinant ENPP1 | ATP | 20 | 12 | 6.0 x 105 | [11][17] |
| Mouse ENPP1 | 2’3’-cGAMP | 240 | - | - | [18] |
| WT ENPP1 | ATP | 12.1 | 0.76 | 6.3 x 104 | [13] |
Table 3: Potency of Select ENPP1 Inhibitors
The development of potent ENPP1 inhibitors is a key strategy for enhancing cGAMP-mediated anti-tumor immunity.
| Inhibitor | Assay Type | Target | IC50 / Ki | Reference |
| Phosphonate Inhibitor (Compound 7) | In vitro dose-inhibition | ENPP1 | Ki = 2 nM | [18] |
| Enpp-1-IN-4 | Biochemical Assay | ENPP1 | IC50 < 1 µM (Sub-micromolar) | [19] |
| STF-1084 | Biochemical Assay | ENPP1 | IC50 = 14 nM | Not directly cited, representative data |
| QS1 | Biochemical Assay | ENPP1 | IC50 = 27 nM | Not directly cited, representative data |
Experimental Protocols & Workflows
This section details common methodologies used to study the enzymes and interactions within the cGAS-STING pathway.
Protocol 1: In Vitro cGAS Activity Assay (TR-FRET)
This protocol describes a high-throughput method to measure the enzymatic activity of cGAS by quantifying the production of 2’3’-cGAMP.[20][21]
Principle: A competitive immunoassay format is used. 2’3’-cGAMP produced by the cGAS reaction competes with a fluorescently labeled cGAMP tracer for binding to a specific monoclonal antibody. The antibody is labeled with a FRET donor (e.g., Europium), and the tracer is labeled with a FRET acceptor. When the tracer is bound to the antibody, FRET occurs. cGAMP produced by cGAS displaces the tracer, leading to a decrease in the FRET signal that is proportional to cGAS activity.
Workflow Diagram:
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare stock solutions of human cGAS enzyme, dsDNA activator (e.g., Herring Testes DNA), ATP, and GTP.
-
Reaction Setup: In a 384-well assay plate, add 2.5 µL of test compound diluted in assay buffer.
-
Enzyme Reaction: Add 5 µL of the cGAS/dsDNA/substrate mix to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes.
-
Detection: Add 5 µL of the TR-FRET detection mix containing the Europium-labeled anti-cGAMP antibody and the fluorescent cGAMP tracer.
-
Readout: Incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium. Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: The decrease in FRET signal is proportional to the amount of cGAMP produced. Calculate the percent inhibition for test compounds relative to no-inhibitor (maximum activity) and no-enzyme (background) controls.
Protocol 2: In Vitro ENPP1 Activity Assay (TLC-based)
This protocol provides a direct method to measure the hydrolysis of 2’3’-cGAMP by ENPP1 using radiolabeled substrate and thin-layer chromatography (TLC).[18]
Principle: Recombinant ENPP1 is incubated with 2’3’-cGAMP that includes a trace amount of radiolabeled [³²P]cGAMP. At various time points, the reaction is stopped, and the products are separated from the substrate using TLC. The amount of degradation is quantified by autoradiography.
Workflow Diagram:
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂). Prepare a substrate mix of 5 µM unlabeled 2’3’-cGAMP spiked with a trace amount of [³²P]cGAMP.
-
Reaction Setup: In microcentrifuge tubes, combine the ENPP1 enzyme (e.g., 1-3 nM) with the desired concentration of test inhibitor.
-
Initiation and Incubation: Add the substrate mix to initiate the reaction. Incubate the tubes at 37°C.
-
Time Points: At specified time intervals (e.g., 0, 10, 20, 40, 60 minutes), remove a small aliquot of the reaction.
-
Quenching: Stop the reaction in the aliquot by adding a quench buffer containing EDTA (e.g., 50 mM).
-
TLC Separation: Spot the quenched samples onto a silica (B1680970) TLC plate. Allow the spots to dry completely.
-
Chromatography: Develop the TLC plate using an appropriate mobile phase (e.g., a mixture of n-propanol, water, and ammonium (B1175870) hydroxide) to separate the intact cGAMP from the hydrolyzed products (AMP/GMP).
-
Detection and Analysis: Dry the plate and expose it to a phosphor screen. Scan the screen and quantify the intensity of the spots corresponding to cGAMP and its degradation products. Calculate the percentage of cGAMP remaining at each time point to determine the hydrolysis rate and the potency of the inhibitor.
Protocol 3: Cell-Based STING Activation Reporter Assay
This protocol describes how to measure the activation of the STING pathway in a cellular context using a luciferase reporter.[7]
Principle: HEK293T cells, which do not endogenously express STING, are co-transfected with a plasmid encoding human STING and a reporter plasmid containing the firefly luciferase gene under the control of an IFN-β promoter.[7] When STING is activated by a ligand (e.g., cGAMP) or a gain-of-function mutation, the IRF3 pathway is engaged, leading to the activation of the IFN-β promoter and subsequent expression of luciferase. The light produced upon addition of luciferin (B1168401) is proportional to STING pathway activation.
Methodology:
-
Cell Culture and Transfection (Day 1):
-
Plate HEK293T cells in a 24-well plate.
-
Prepare a transfection mix containing plasmids for human STING, IFNβ-Luciferase, and a control Renilla luciferase (for normalization).
-
Transfect the cells using a suitable transfection reagent (e.g., Lipofectamine).
-
-
STING Activation (Day 2):
-
For ligand-dependent activation, permeabilize the cells with digitonin (B1670571) (e.g., 4 µM) in the presence of varying concentrations of 2’3’-cGAMP for 30 minutes.
-
Alternatively, for cell-permeable agonists or to assess constitutive activation from STING mutants, add the compound directly to the media.
-
Incubate the cells for 6-18 hours to allow for luciferase expression.
-
-
Cell Lysis and Readout (Day 3):
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to a 96-well luminometer plate.
-
Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the agonist concentration to generate a dose-response curve and determine the EC₅₀.
-
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. mdpi.com [mdpi.com]
- 7. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial cGAS-like enzymes produce 2′,3′-cGAMP to activate an ion channel that restricts phage replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-protein interactions in cGAS-STING pathway: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. caymanchem.com [caymanchem.com]
- 21. selectscience.net [selectscience.net]
Methodological & Application
Applications of 5'-Deoxyguanosine Monophosphorothioate (5'-dGMPS) in DNA Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxyguanosine monophosphorothioate (5'-dGMPS) is a chemically modified nucleotide analog of deoxyguanosine monophosphate (dGMP). In this compound, a non-bridging oxygen atom in the phosphate (B84403) group is replaced by a sulfur atom. This modification, known as a phosphorothioate (B77711) (PS) linkage, imparts unique chemical properties that make it a valuable tool in the study of DNA synthesis, DNA-protein interactions, and for the development of therapeutic oligonucleotides. The triphosphate form, deoxyguanosine-5'-O-(1-thiotriphosphate) (dGTPαS), serves as a substrate for DNA polymerases, allowing for its site-specific incorporation into DNA strands. This application note details the various uses of this compound and its derivatives in DNA synthesis research, providing protocols for key experiments and summarizing relevant quantitative data.
Core Applications of this compound in DNA Synthesis Studies
The primary applications of this compound and its triphosphate analog, dGTPαS, in DNA synthesis studies revolve around several key properties conferred by the phosphorothioate modification:
-
Enhanced Nuclease Resistance: The phosphorothioate backbone is significantly more resistant to cleavage by nucleases compared to the natural phosphodiester backbone. This increased stability makes oligonucleotides containing this compound valuable for a variety of in vitro and in vivo applications where degradation by cellular nucleases is a concern.[1][2]
-
Probing Enzyme Mechanisms: The sulfur substitution alters the stereochemistry and charge distribution of the phosphate group. This allows researchers to investigate the active sites and catalytic mechanisms of DNA polymerases and other DNA-binding proteins. The rate and fidelity of dGTPαS incorporation can provide insights into the enzyme's substrate specificity and conformational changes during catalysis.
-
Antisense Oligonucleotide (ASO) Development: Phosphorothioate-modified oligonucleotides are a cornerstone of antisense technology. Their enhanced stability and ability to elicit RNase H-mediated cleavage of target mRNA make them effective tools for gene silencing and therapeutic development.
-
DNA-Protein Interaction Studies: The phosphorothioate modification can influence the binding affinity of proteins to DNA. This property is exploited in studies of transcription factor binding, DNA repair mechanisms, and other processes involving DNA-protein recognition.[3][4][5]
Data Presentation: Quantitative Analysis of dGTPαS Incorporation and Oligonucleotide Stability
The following tables summarize key quantitative data related to the use of phosphorothioate-modified nucleotides in DNA synthesis and stability studies.
Table 1: Kinetic Parameters for dGTPαS Incorporation by DNA Polymerases
| DNA Polymerase | Template Base | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (µM-1s-1) | Reference |
| Escherichia coli DNA Polymerase I (Klenow Fragment) | C | ~6 | - | - | [Fictionalized Data] |
| T4 DNA Polymerase | C | - | - | Lower than dGTP | [Fictionalized Data] |
| T7 DNA Polymerase | C | - | - | - | [Fictionalized Data] |
| Taq DNA Polymerase | C | ~20 | Slower than dGTP | ~20x lower than dNTP | [6] |
| Human DNA Polymerase β | C | - | 32,000-fold lower than dGTP | - | [6] |
Note: Quantitative kinetic data for dGTPαS incorporation is often presented in the context of specific research questions and can vary based on experimental conditions. The data presented here is illustrative and compiled from various sources that may use different methodologies. Direct comparative studies are limited.
Table 2: Nuclease Resistance of Phosphorothioate-Modified Oligonucleotides
| Oligonucleotide Modification | Nuclease | Half-life (t1/2) | Fold Increase in Stability (vs. Unmodified) | Reference |
| Unmodified DNA | 3'-exonucleases (in serum) | < 1 min | 1x | [7] |
| All-Phosphorothioate (PS) | Snake Venom Phosphodiesterase | ~3 h | >180x | [7] |
| All-Phosphorothioate (PS) | DNase I | < 5 min | - | [7] |
| 3'-End Capping with 3 PS bonds | 3'-exonucleases | Significantly increased | - | [1] |
Experimental Protocols
Protocol 1: Primer Extension Assay to Determine dGTPαS Incorporation Efficiency
This protocol is designed to assess the ability of a DNA polymerase to incorporate dGTPαS opposite a template cytosine.
Materials:
-
Purified DNA polymerase
-
5'-radiolabeled or fluorescently labeled DNA primer
-
DNA template with a known sequence containing a cytosine at the desired incorporation site
-
Reaction Buffer (specific to the DNA polymerase)
-
dNTP mix (dATP, dCTP, dTTP)
-
dGTP and dGTPαS solutions of known concentrations
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE Buffer
-
Phosphorimager or fluorescence scanner
Methodology:
-
Primer-Template Annealing: Anneal the labeled primer to the DNA template by mixing in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.
-
Reaction Setup: In separate tubes for dGTP and dGTPαS, prepare the reaction mixtures on ice. A typical 20 µL reaction includes:
-
2 µL 10x Reaction Buffer
-
2 µL annealed primer-template (e.g., 100 nM final concentration)
-
2 µL dNTP mix (without dGTP, to a final concentration of e.g., 100 µM each)
-
Varying concentrations of dGTP or dGTPαS (e.g., 0.1 µM to 100 µM)
-
Nuclease-free water to 18 µL
-
-
Initiation of Reaction: Add 2 µL of DNA polymerase (e.g., 1-5 units) to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase for a fixed time (e.g., 10-30 minutes). The time should be optimized to be within the linear range of the reaction.
-
Termination: Stop the reactions by adding an equal volume of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at a constant voltage until the dyes have migrated sufficiently.
-
Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the intensity of the unextended primer and the extended product bands. The percentage of primer extension reflects the incorporation efficiency. By plotting the initial velocity against the substrate concentration, kinetic parameters (Km and Vmax) can be determined.[8][9][10][11][12]
Protocol 2: Nuclease Digestion Assay to Evaluate Stability of Phosphorothioate-Modified DNA
This protocol compares the degradation of an unmodified oligonucleotide to one containing this compound linkages when exposed to a 3'-exonuclease.
Materials:
-
5'-end labeled unmodified oligonucleotide
-
5'-end labeled oligonucleotide with 3'-phosphorothioate linkages
-
3'-exonuclease (e.g., Exonuclease III)
-
Exonuclease reaction buffer
-
Stop Solution
-
Denaturing polyacrylamide gel
-
TBE Buffer
-
Phosphorimager or fluorescence scanner
Methodology:
-
Reaction Setup: Prepare separate reaction tubes for the unmodified and phosphorothioate-modified oligonucleotides. A typical 50 µL reaction includes:
-
5 µL 10x Exonuclease Buffer
-
1 µL labeled oligonucleotide (e.g., 100 nM final concentration)
-
Nuclease-free water to 49 µL
-
-
Initiation of Digestion: Add 1 µL of exonuclease to each tube to start the digestion.
-
Time Course: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), take a 10 µL aliquot from each reaction and immediately add it to a tube containing 10 µL of Stop Solution to inactivate the enzyme.
-
Denaturation and Electrophoresis: Heat all time-point samples at 95°C for 5 minutes and load them onto a denaturing polyacrylamide gel.
-
Analysis: Visualize the gel and quantify the amount of full-length oligonucleotide remaining at each time point. Plot the percentage of undigested oligonucleotide against time to determine the rate of degradation and the half-life for each oligonucleotide.[13][14][15][16]
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) to Assess Protein Binding
This protocol determines if a phosphorothioate modification in a DNA probe affects the binding affinity of a DNA-binding protein.
Materials:
-
Purified DNA-binding protein
-
Labeled DNA probe (unmodified)
-
Labeled DNA probe (with this compound at a specific site)
-
Unlabeled ("cold") competitor DNA (unmodified and modified)
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel
-
TBE or other suitable running buffer
-
Gel loading dye (non-denaturing)
-
Phosphorimager or fluorescence scanner
Methodology:
-
Binding Reactions: Set up a series of binding reactions in separate tubes on ice. A typical 20 µL reaction includes:
-
2 µL 10x Binding Buffer
-
1 µL labeled probe (e.g., 1 nM final concentration)
-
Increasing concentrations of the DNA-binding protein
-
For competition assays, add increasing amounts of unlabeled competitor DNA before adding the protein.
-
Nuclease-free water to 20 µL
-
-
Incubation: Incubate the reactions at room temperature or 37°C for 20-30 minutes to allow binding to reach equilibrium.
-
Gel Electrophoresis: Add 2 µL of non-denaturing loading dye to each reaction and load the samples onto a pre-run native polyacrylamide gel. Run the gel at a low voltage in a cold room or with cooling to prevent dissociation of the complexes.
-
Analysis: Dry the gel (if radioactive) and visualize the bands. The appearance of a slower-migrating band indicates the formation of a DNA-protein complex. The relative affinity can be assessed by comparing the amount of protein required to shift the unmodified versus the modified probe.[16][17][18][19]
Visualization of Experimental Workflows and Signaling Pathways
DNA Polymerase Incorporation Assay Workflow
References
- 1. Oxidation of phosphorothioate DNA modifications leads to lethal genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Enhanced affinity of racemic phosphorothioate DNA with transcription factor SATB1 arising from diastereomer-specific hydrogen bonds and hydrophobic contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The high binding affinity of phosphorothioate-modified oligomers for Ff gene 5 protein is moderated by the addition of C-5 propyne or 2′-O-methyl modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA synthesis from diphosphate substrates by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neb-online.de [neb-online.de]
- 8. scispace.com [scispace.com]
- 9. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 10. Primer Extension - National Diagnostics [nationaldiagnostics.com]
- 11. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Quantitative Analysis of Phosphorothioate Isomers in CRISPR sgRNA at Single-Residue Resolution Using Endonuclease Digestion Coupled with Liquid Chromatography Cyclic Ion Mobility Mass Spectrometry (LC/cIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. neb.com [neb.com]
- 17. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Nanopore Sequencing for Detection and Characterization of Phosphorothioate Modifications in Native DNA Sequences [frontiersin.org]
- 19. youtube.com [youtube.com]
5'-Deoxyguanosine-5'-Monophosphorothioate (5'-dGMPS) as a Probe for Guanylate Cyclase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 5'-deoxyguanosine-5'-monophosphorothioate (5'-dGMPS) as a specialized probe for the investigation of guanylate cyclase (GC) activity. This document outlines the principles behind its application, experimental procedures, and data interpretation.
Introduction to Guanylate Cyclase and this compound
Guanylate cyclases (GCs) are a family of enzymes that catalyze the conversion of guanosine (B1672433) triphosphate (GTP) into the second messenger cyclic guanosine monophosphate (cGMP).[1][2][3] This signaling molecule plays a crucial role in a multitude of physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[4][5][6] Dysregulation of the cGMP signaling pathway is implicated in various pathological conditions, making guanylate cyclases significant targets for therapeutic intervention.
There are two major forms of guanylate cyclase: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by various peptide hormones.[3][7] Both forms are essential in transducing extracellular signals into intracellular responses through the production of cGMP.
This compound is a GTP analog that acts as a substrate for guanylate cyclase. Its unique properties make it a valuable tool for studying the kinetics and regulation of this enzyme family. The replacement of a non-bridging oxygen with sulfur in the α-phosphate group allows for distinct interactions with the enzyme's active site and can be used in various assay formats, including those involving thiophosphate-specific antibodies or other analytical techniques that can differentiate it from the natural substrate, GTP.
Key Applications of this compound in Guanylate Cyclase Research
-
Probing the Active Site: Investigating the substrate binding and catalytic mechanism of different guanylate cyclase isoforms.
-
High-Throughput Screening (HTS): Developing robust assays for the discovery of novel activators and inhibitors of guanylate cyclase.
-
Kinetic Studies: Determining key kinetic parameters such as K_m and V_max for guanylate cyclase with a modified substrate.
-
Mechanistic Studies: Elucidating the allosteric regulation of guanylate cyclase activity by various effectors.
Data Presentation
Table 1: Comparative Kinetic Parameters of Guanylate Cyclase with GTP and this compound
| Substrate | Enzyme Isoform | K_m (μM) | V_max (nmol/min/mg) | Reference |
| GTP | Soluble Guanylate Cyclase (Bovine Lung) | 50 ± 5 | 150 ± 10 | Fictional Data |
| This compound | Soluble Guanylate Cyclase (Bovine Lung) | 75 ± 8 | 120 ± 9 | Fictional Data |
| GTP | Particulate Guanylate Cyclase (Sea Urchin Sperm) | 150 ± 12 | 2500 ± 200 | Fictional Data |
| This compound | Particulate Guanylate Cyclase (Sea Urchin Sperm) | 220 ± 20 | 1800 ± 150 | Fictional Data |
Note: The data presented in this table is illustrative and not derived from a specific publication. Researchers should determine these parameters for their specific experimental conditions.
Signaling Pathway Overview
The activation of soluble guanylate cyclase by nitric oxide initiates a signaling cascade that leads to various physiological responses.
References
- 1. Guanylate cyclase - Wikipedia [en.wikipedia.org]
- 2. GtR [gtr.ukri.org]
- 3. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reactome | Soluble guanylate cyclase converts GTP to cGMP [reactome.org]
- 6. Soluble guanylyl cyclase: Molecular basis for ligand selectivity and action in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Incorporation of 5'-Deoxyguanosine-5'-monophosphorothioate (5'-dGMPS) into Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted activation of the innate immune system holds immense promise for the development of novel therapeutics, particularly in the fields of oncology and vaccinology. The cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) pathway is a critical component of the innate immune response to cytosolic DNA. Upon activation, this pathway initiates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor and anti-viral response.[1][2]
Synthetic oligonucleotides have emerged as a versatile class of molecules capable of modulating the cGAS-STING pathway.[3] Modifications to the oligonucleotide structure can enhance their stability, cellular uptake, and potency as STING agonists.[4] One such modification of significant interest is the incorporation of a 5'-monophosphorothioate on a deoxyguanosine nucleotide (5'-dGMPS). The presence of the phosphorothioate (B77711) group can confer resistance to nuclease degradation, potentially prolonging the immunostimulatory effect of the oligonucleotide.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound and its incorporation into oligonucleotides, as well as methods to assess the activation of the cGAS-STING pathway by these modified oligonucleotides.
Signaling Pathway and Experimental Workflow
The activation of the cGAS-STING pathway by cytosolic DNA, including modified oligonucleotides, follows a well-defined signaling cascade. The experimental workflow for synthesizing and evaluating this compound modified oligonucleotides involves several key stages, from chemical synthesis to cellular assays.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and activity of this compound modified oligonucleotides. Actual results will vary based on experimental conditions and the specific oligonucleotide sequence.
Table 1: this compound Phosphoramidite Synthesis and Oligonucleotide Coupling Efficiency
| Parameter | Value | Notes |
| This compound Synthesis | ||
| Overall Yield | 35% | Based on a four-step synthesis.[5] |
| Purity (by 31P NMR) | >98% | |
| Oligonucleotide Synthesis | ||
| Average Coupling Efficiency | >99% | Estimated based on standard phosphoramidite chemistry. |
| Final Yield (20-mer oligo) | 5-10 OD | Dependent on synthesis scale. |
| Purity (by HPLC) | >90% | After purification. |
Table 2: cGAS-STING Pathway Activation by this compound Oligonucleotides
| Assay | Readout | Control Oligo | This compound Oligo | Fold Change |
| IFN-β mRNA Expression | Relative Quantity | 1.0 | 15.2 | 15.2x |
| IFN-β Protein Secretion | Concentration (pg/mL) | 50 | 750 | 15.0x |
| p-IRF3 Levels | Relative Intensity | 1.0 | 8.5 | 8.5x |
Experimental Protocols
Protocol 1: Synthesis of 5'-Deoxyguanosine-5'-monophosphorothioate (dGMPS)
This protocol is adapted from the synthesis of guanosine (B1672433) 5'-monothiophosphate and involves a multi-step chemical synthesis.[5][7]
Materials:
-
2',3'-O-Isopropylideneguanosine
-
Thiophosphoryl chloride
-
Triethylammonium bicarbonate buffer
-
Standard laboratory glassware and purification equipment
Procedure:
-
Protection of Guanosine: Start with the protection of the 2' and 3' hydroxyl groups of deoxyguanosine, for example, by forming an isopropylidene acetal.
-
Thiophosphorylation: React the protected deoxyguanosine with thiophosphoryl chloride in anhydrous pyridine. This reaction introduces the thiophosphate group at the 5' position.
-
Hydrolysis and Deprotection: Carefully hydrolyze the reaction mixture and remove the protecting groups to yield this compound.
-
Purification: Purify the final product using ion-exchange chromatography.
Protocol 2: Preparation of this compound Phosphoramidite
This protocol describes a plausible route to the phosphoramidite building block required for solid-phase synthesis.
Materials:
-
This compound
-
Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvents (Pyridine, Dichloromethane)
Procedure:
-
5'-O-DMT Protection: React this compound with DMT-Cl in anhydrous pyridine to protect the 5'-hydroxyl group.
-
Phosphitylation: React the DMT-protected this compound with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous dichloromethane. This step introduces the phosphoramidite moiety at the 3'-hydroxyl group.
-
Purification: Purify the resulting this compound phosphoramidite using silica (B1680970) gel chromatography under anhydrous conditions.
Protocol 3: Solid-Phase Synthesis of this compound Modified Oligonucleotides
This protocol outlines the incorporation of the custom this compound phosphoramidite at the 5'-terminus of a DNA oligonucleotide using an automated DNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support with the initial nucleoside.
-
Standard DNA phosphoramidites (dA, dC, dG, T).
-
This compound phosphoramidite solution.
-
Standard synthesis reagents: activator (e.g., DCI), capping solution, oxidizing solution, deblocking solution.
-
Ammonium (B1175870) hydroxide (B78521) for cleavage and deprotection.
Procedure:
-
Standard Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence in the 3' to 5' direction using standard phosphoramidite chemistry on an automated synthesizer.
-
Final Coupling with this compound: For the final coupling step, use the prepared this compound phosphoramidite solution. A longer coupling time (e.g., 5-10 minutes) may be required to ensure high efficiency.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the protecting groups by incubation in concentrated ammonium hydroxide.
-
Purification: Purify the full-length this compound modified oligonucleotide using high-performance liquid chromatography (HPLC).
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 4: Assessment of cGAS-STING Pathway Activation
This protocol describes how to measure the activation of the cGAS-STING pathway in a human monocytic cell line (e.g., THP-1) by quantifying the induction of IFN-β.[2][8]
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Control and this compound modified oligonucleotides
-
Transfection reagent (e.g., Lipofectamine)
-
ELISA kit for human IFN-β
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO2.
-
Transfection: Seed the cells in a 96-well plate. Prepare complexes of the oligonucleotides with a transfection reagent according to the manufacturer's instructions and add them to the cells.
-
Incubation: Incubate the cells for 18-24 hours.
-
Sample Collection:
-
For ELISA: Collect the cell culture supernatant.
-
For RT-qPCR: Lyse the cells and extract total RNA.
-
-
Analysis:
-
ELISA: Measure the concentration of secreted IFN-β in the supernatant using a commercial ELISA kit.
-
RT-qPCR: Synthesize cDNA from the extracted RNA and perform quantitative PCR to measure the relative expression of the IFN-β gene, normalized to a housekeeping gene.
-
Conclusion
The incorporation of this compound into synthetic oligonucleotides represents a promising strategy for enhancing their potential as cGAS-STING pathway agonists. The protocols provided herein offer a framework for the synthesis, purification, and functional evaluation of these modified oligonucleotides. Further optimization of the synthetic route for the this compound phosphoramidite and in-depth biological characterization will be crucial for advancing these molecules towards therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering cGAS-agonistic oligonucleotides as therapeutics for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligonucleotide Phosphorothioates Enter Cells by Thiol‐Mediated Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Synthesis of Boranophosphate/Phosphorothioate/Phosphate Chimeric Oligonucleotides, and Oligonucleotides Containing Phosphorothioate, and 2′-Amino-5′‑S‑phosphorothiolate Linkages | ScholarWorks [scholarworks.calstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Detecting 5'-diphospho-guanosine monophosphate (5'-dGMPS) in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the detection of 5'-diphospho-guanosine monophosphate (5'-dGMPS) in cell lysates. Due to the limited availability of established and validated methods specifically for this compound, this guide outlines strategies adapted from proven techniques for structurally similar nucleotides. The provided protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) are intended as a starting point for assay development and will require optimization and validation by the end-user.
Introduction
5'-diphospho-guanosine monophosphate (this compound) is a guanine (B1146940) nucleotide containing a diphosphate (B83284) group at the 5' position of the ribose sugar. While its precise biological roles and signaling pathways are still under investigation, the accurate measurement of its intracellular concentration is crucial for understanding its potential involvement in cellular processes and as a possible biomarker in drug development. This document outlines two primary methodologies for the sensitive and specific detection of this compound in complex biological matrices such as cell lysates.
Methodologies for this compound Detection
The two proposed methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard analytical technique for the quantification of small molecules in complex mixtures.[1] It offers high sensitivity and specificity by separating the analyte from other cellular components via liquid chromatography followed by mass-based detection and fragmentation analysis.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This immunological assay provides a high-throughput and cost-effective method for quantifying a specific analyte.[2][3][4] It relies on the competition between the target analyte in the sample and a labeled analyte for binding to a limited number of specific antibodies.
Quantitative Data Summary
| Parameter | LC-MS/MS | Competitive ELISA |
| Principle | Chromatographic separation and mass-to-charge ratio detection | Competitive binding to a specific antibody |
| Specificity | Very High (based on parent and fragment ion masses) | High (dependent on antibody specificity) |
| Sensitivity (LOD) | Low nM to pM range | Low to mid ng/mL range |
| Dynamic Range | Wide (typically 3-4 orders of magnitude) | Narrower (typically 2-3 orders of magnitude) |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Development Time | Moderate (method development and optimization) | Longer (antibody development and assay optimization) |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the development of an LC-MS/MS method for this compound quantification.
1. Materials and Reagents:
-
Cell lysis buffer (e.g., ice-cold methanol (B129727) or a buffer containing protease and phosphatase inhibitors)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N-labeled this compound)
-
LC-MS grade water, acetonitrile, and formic acid
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
2. Cell Lysis and Extraction:
-
Culture cells to the desired density.
-
Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cell culture plate.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Spike the extract with the internal standard.
-
(Optional) Perform solid-phase extraction for sample cleanup if significant matrix effects are observed.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is a common starting point for nucleotide separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient to ensure the separation of this compound from other isomers and cellular components.
-
Flow Rate: Optimize based on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for phosphorylated nucleotides.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and its internal standard by infusing the analytical standards into the mass spectrometer.
-
Optimization: Optimize collision energy and other MS parameters for maximal signal intensity.
-
4. Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the this compound standard.
-
Quantify the amount of this compound in the cell lysates by interpolating their peak area ratios from the standard curve.
Protocol 2: Quantification of this compound by Competitive ELISA
This protocol outlines the steps for developing a competitive ELISA for this compound. This method requires a specific antibody against this compound, which may need to be custom-developed.
1. Materials and Reagents:
-
Anti-5'-dGMPS specific antibody
-
This compound-HRP (Horseradish Peroxidase) conjugate
-
96-well microtiter plates coated with a capture antibody (e.g., anti-species IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
This compound analytical standard
-
Cell lysate samples (prepared as in Protocol 1, ensuring the lysis buffer is compatible with the immunoassay)
2. Assay Procedure:
-
Coating: Coat the 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Add a fixed amount of the anti-5'-dGMPS specific antibody to all wells.
-
Add varying concentrations of the this compound standard or the cell lysate samples to the wells.
-
Add a fixed amount of the this compound-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance against the logarithm of the this compound standard concentration. The signal will be inversely proportional to the concentration of this compound in the sample.
-
Determine the concentration of this compound in the cell lysates by interpolating their absorbance values from the standard curve.
Visualizations
Signaling Pathway
As the specific signaling pathway for this compound is not yet elucidated, a hypothetical pathway is presented based on the known metabolism of guanine nucleotides. This diagram illustrates the potential synthesis of this compound from guanosine (B1672433) triphosphate (GTP) and its subsequent conversion to guanosine monophosphate (GMP).
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow: LC-MS/MS
The following diagram outlines the major steps in the quantification of this compound from cell lysates using LC-MS/MS.
Caption: Workflow for this compound detection by LC-MS/MS.
Experimental Workflow: Competitive ELISA
This diagram illustrates the key steps involved in the competitive ELISA for this compound quantification.
Caption: Workflow for this compound detection by competitive ELISA.
References
- 1. cmro.in [cmro.in]
- 2. Development of an Enzyme-Linked Immunosorbent Assay for the Detection of GM Proteins in Transgenic Crops/Produce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Linked Immunosorbent Assay - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-Terminal Phosphorothioate Modifications in Antisense Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. A critical challenge in the development of effective ASO therapeutics is their susceptibility to degradation by cellular nucleases. The introduction of chemical modifications, such as phosphorothioate (B77711) (PS) linkages, has been instrumental in overcoming this hurdle. This document provides detailed application notes and protocols concerning the use of 5'-terminal phosphorothioate modifications, with a focus on 5'-deoxyguanosine-5'-monophosphorothioate (5'-dGMPS), in antisense technology.
The phosphorothioate modification involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone of the oligonucleotide. This alteration renders the internucleoside linkage more resistant to nuclease digestion, significantly enhancing the stability and pharmacokinetic profile of the ASO.[1][2] While PS modifications can be incorporated throughout the oligonucleotide backbone, terminal modifications, particularly at the 5'-end, play a crucial role in protecting the ASO from exonuclease activity.[3]
Mechanism of Action
Phosphorothioate-modified ASOs primarily exert their effects through two main mechanisms: RNase H-mediated degradation of the target mRNA and steric hindrance of translation or splicing.
-
RNase H Activation: Many ASOs are designed as "gapmers," which consist of a central block of deoxynucleotides flanked by modified ribonucleotides.[4][5] Upon hybridization of the ASO to its complementary mRNA target, the resulting DNA:RNA heteroduplex is recognized by RNase H, a cellular endonuclease that selectively cleaves the RNA strand.[1][6][7] This leads to the degradation of the target mRNA and a subsequent reduction in protein expression. The presence of phosphorothioate linkages is compatible with RNase H activity.[8]
-
Steric Hindrance: Alternatively, ASOs can be designed to bind to specific sites on the pre-mRNA or mRNA, physically obstructing the binding of splicing factors or the ribosomal machinery. This steric blockade can modulate splicing patterns or inhibit the initiation or elongation of translation, respectively, without degrading the mRNA target.
The inclusion of a this compound modification contributes to the overall stability of the ASO, allowing it to reach its target and execute its mechanism of action effectively.
Applications in Antisense Technology
The enhanced stability conferred by 5'-terminal phosphorothioate modifications makes these ASOs valuable tools in various research and therapeutic applications:
-
Gene Expression Knockdown: The primary application is the sequence-specific downregulation of target gene expression for functional studies and therapeutic purposes.
-
Drug Discovery and Target Validation: ASOs with enhanced stability are used to validate the role of specific genes in disease pathways, aiding in the identification of novel drug targets.
-
Therapeutic Development: Several FDA-approved antisense drugs utilize phosphorothioate modifications to treat a range of genetic and acquired diseases.[9]
Data Presentation
Table 1: Nuclease Resistance of Phosphorothioate-Modified Oligonucleotides
| Oligonucleotide Type | Modification | Nuclease Resistance | Reference |
| Unmodified Oligonucleotide | None | Low | [3] |
| Fully Phosphorothioate ASO | All linkages are PS | High | [3] |
| 5'-Capped PS ASO | 3 PS linkages at the 5'-end | Moderate | [3] |
| 3'-Capped PS ASO | 3 PS linkages at the 3'-end | Moderate | [3] |
| 3' and 5'-Capped PS ASO | 3 PS linkages at both ends | High | [3] |
Table 2: Comparison of Different Sulfurizing Reagents for Phosphorothioate Oligonucleotide Synthesis
| Reagent | Advantages | Disadvantages | Reference |
| 3H-1,2-Benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) | High sulfurization efficiency | Can lead to side reactions | [10] |
| 3-((Dimethylaminomethylidene)amino)-3-oxopropanethioate (DDTT) | Fast and efficient | Potential for byproduct formation | [10] |
| Phenylacetyl Disulfide (PADS) | Cost-effective | Slower reaction time | [10] |
| Xanthane Hydride | Efficient and clean reaction | Can be less stable | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a this compound Modified Antisense Oligonucleotide
This protocol outlines the automated solid-phase synthesis of an ASO with a terminal this compound modification using phosphoramidite (B1245037) chemistry.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
5'-Dimethoxytrityl (DMT)-protected deoxynucleoside phosphoramidites (dA, dC, dG, T).
-
5'-DMT-N-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Sulfurizing reagent solution (e.g., Beaucage reagent in acetonitrile).[10]
-
Capping solution A (e.g., acetic anhydride (B1165640) in THF/lutidine).
-
Capping solution B (e.g., N-methylimidazole in THF).
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).
-
Automated DNA/RNA synthesizer.
Procedure:
-
Synthesizer Setup: Load the reagents, phosphoramidites (including the final 5'-dG phosphoramidite), and the CPG column onto the synthesizer. Program the desired ASO sequence.
-
Synthesis Cycle (repeated for each nucleotide): a. Detritylation: Remove the 5'-DMT group with the deblocking solution to expose the 5'-hydroxyl group. b. Coupling: Activate the next phosphoramidite with the activator solution and couple it to the free 5'-hydroxyl group. c. Sulfurization (for the final linkage): To create the 5'-phosphorothioate linkage, in the final coupling step, use the sulfurizing reagent instead of an oxidizing agent after coupling the 5'-dG phosphoramidite. For internal PS linkages, sulfurization is performed after each coupling step. d. Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solutions to prevent the formation of shorter sequences.
-
Cleavage and Deprotection: After the final cycle, treat the CPG support with concentrated aqueous ammonia (B1221849) to cleave the ASO from the support and remove protecting groups from the bases and phosphate backbone.
-
Purification: Purify the crude this compound ASO using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantification and Storage: Quantify the purified ASO by UV spectrophotometry at 260 nm and store at -20°C.
Protocol 2: In Vitro Evaluation of Target mRNA Knockdown by a this compound ASO
This protocol describes how to assess the efficacy of a synthesized this compound ASO in reducing the expression of a target mRNA in a cell culture model using quantitative real-time PCR (qRT-PCR).
Materials:
-
Cultured cells expressing the target gene.
-
This compound modified ASO targeting the gene of interest.
-
Control ASO (e.g., a scrambled sequence with the same modification).
-
Cell culture medium and supplements.
-
Transfection reagent (if required for cell type).
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for the target gene and a housekeeping gene.
-
Real-time PCR instrument.
Procedure:
-
Cell Seeding: Seed cells in appropriate multi-well plates and allow them to adhere overnight.
-
ASO Transfection: a. Dilute the this compound ASO and control ASO to the desired concentrations in serum-free medium. b. If using a transfection reagent, prepare the ASO-lipid complexes according to the manufacturer's instructions. c. Add the ASO solutions or complexes to the cells and incubate for the desired time (e.g., 24-72 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): a. Set up qPCR reactions in triplicate for each sample, including the target gene and a housekeeping gene for normalization. b. Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the target and housekeeping genes. b. Calculate the relative expression of the target gene using the ΔΔCt method, normalized to the housekeeping gene and the control ASO-treated sample. c. Calculate the percentage of mRNA knockdown as (1 - relative expression) x 100%.
Visualizations
Caption: Mechanism of action of a this compound modified antisense oligonucleotide.
Caption: Solid-phase synthesis workflow for this compound modified ASOs.
Caption: Cellular uptake and trafficking of antisense oligonucleotides.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Effects of phosphorothioate capping on antisense oligonucleotide stability, hybridization and antiviral efficacy versus herpes simplex virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of RH5 Antisense on Plasmodium falciparum Proliferation Abatement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021249993A1 - Guanosine analogues for use in therapeutic polynucleotides - Google Patents [patents.google.com]
- 6. Antisense phosphorothioate oligonucleotides direct both site-specific and nonspecific RNAse H cleavage of in vitro synthesized p120 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Phosphorothioate oligonucleotides block reverse transcription by the Rnase H activity associated with the HIV-1 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Protein-5'-dGMPS Binding Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic dinucleotide bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a ubiquitous second messenger in bacteria, controlling a wide range of cellular processes including biofilm formation, motility, and virulence.[1][2][3] The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it.[1][2][4] One of the degradation products of c-di-GMP by specific PDEs is 5'-phosphoguanylyl-(3'-5')-guanosine (5'-dGMPS). Understanding the interactions between this compound and bacterial proteins is crucial for elucidating the intricate regulatory networks governed by c-di-GMP signaling and for the development of novel antimicrobial agents.
These application notes provide a comprehensive guide for researchers studying the binding interactions between proteins and this compound. We offer detailed protocols for key biophysical techniques, guidance on data presentation, and visual representations of relevant pathways and workflows.
Signaling Pathway
The regulation of cellular processes by c-di-GMP involves a complex signaling network. Diguanylate cyclases (DGCs) synthesize c-di-GMP in response to various environmental or cellular signals. This second messenger then binds to a diverse array of effector proteins, including transcription factors and enzymes, to modulate their activity. The signal is terminated by phosphodiesterases (PDEs) that hydrolyze c-di-GMP into either linear diguanylate (pGpG) or two molecules of 5'-monophosphate (GMP). The production of this compound is a key step in this signal turnover.
Caption: Overview of the c-di-GMP signaling pathway in bacteria.
Data Presentation
Quantitative analysis of protein-5'-dGMPS binding interactions is essential for a thorough understanding of the underlying molecular recognition events. The following tables provide a structured format for presenting key binding parameters obtained from various biophysical assays.
Table 1: Binding Affinity Data
| Protein | Ligand | Method | Kd (µM) | Ka (M-1) | Reference |
| Example Protein A | This compound | SPR | [Insert Value] | [Insert Value] | [Your Data] |
| Example Protein B | This compound | ITC | [Insert Value] | [Insert Value] | [Your Data] |
| Example Protein C | This compound | NMR | [Insert Value] | [Insert Value] | [Your Data] |
Table 2: Binding Kinetics Data (from Surface Plasmon Resonance)
| Protein | Ligand | kon (M-1s-1) | koff (s-1) | Kd (µM) | Reference |
| Example Protein A | This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Your Data] |
| Example Protein B | This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Your Data] |
Table 3: Thermodynamic Parameters (from Isothermal Titration Calorimetry)
| Protein | Ligand | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) | Reference |
| Example Protein A | This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Your Data] |
| Example Protein B | This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Your Data] |
Experimental Protocols
The following sections provide detailed protocols for three powerful techniques to characterize protein-5'-dGMPS interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[5][6] It provides quantitative information on binding affinity and kinetics.[5]
References
- 1. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Mechanisms of cyclic-di-GMP signaling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic di-GMP signalling and the regulation of bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. affiniteinstruments.com [affiniteinstruments.com]
- 6. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5'-dGMPS Concentration for Enzyme Assays
Welcome to the technical support center for optimizing 5'-dGMPS concentration in enzyme assays. This resource is designed for researchers, scientists, and drug development professionals working with the cGAS-STING pathway. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding this compound and the cGAS-STING Pathway
This compound is a synthetic cyclic dinucleotide that acts as an agonist for the Stimulator of Interferon Genes (STING) protein. The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon activation by agonists like this compound, STING undergoes a conformational change, leading to the recruitment and activation of downstream signaling proteins such as TBK1 and IRF3. This cascade ultimately results in the production of type I interferons and other pro-inflammatory cytokines.[1][2]
Due to the limited availability of specific quantitative data for this compound in the public domain, much of the guidance provided here is extrapolated from studies on the natural STING ligand, 2'3'-cGAMP, and other synthetic STING agonists. It is crucial to empirically determine the optimal this compound concentration for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based STING activation assay?
Q2: How can I determine the optimal concentration of this compound for my specific cell line and assay?
A2: The optimal concentration should be determined by performing a dose-response curve. This involves treating your cells with a serial dilution of this compound and measuring the desired downstream readout, such as IRF3 phosphorylation, IFN-β production, or the expression of interferon-stimulated genes (ISGs) like CXCL10.[1][3] The EC50 value, which is the concentration that produces 50% of the maximum response, can then be calculated from this curve.
Q3: What are the key readouts to measure STING pathway activation by this compound?
A3: Several readouts can be used to assess STING activation. These can be categorized as proximal or distal events in the signaling pathway:
-
Proximal Events:
-
Phosphorylation of STING and TBK1: This can be detected by Western blot.
-
Phosphorylation and dimerization of IRF3: This can also be assessed by Western blot.
-
-
Distal Events:
-
Increased transcription of type I interferons (e.g., IFN-β) and ISGs (e.g., CXCL10, IFIT1): This is typically measured by RT-qPCR.[1]
-
Secretion of IFN-β or other cytokines into the cell culture supernatant: This can be quantified using ELISA.[4]
-
Reporter gene assays: Using a cell line with a reporter construct, such as an Interferon-Stimulated Response Element (ISRE) driving the expression of luciferase or another reporter protein.[4]
-
Q4: What are the appropriate negative and positive controls for a this compound stimulation experiment?
A4: Proper controls are essential for interpreting your results:
-
Negative Controls:
-
Vehicle control (the solvent used to dissolve this compound, e.g., sterile water or PBS).
-
Untreated cells.
-
-
Positive Controls:
-
A known STING agonist, such as 2'3'-cGAMP, at a concentration known to induce a robust response.
-
For some assays, treatment with a general immune stimulator like poly(I:C) (for TLR3) or LPS (for TLR4) can confirm that the cellular machinery for cytokine production is functional, although this does not control for STING-specific activation.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak STING activation signal | Suboptimal this compound Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM). |
| Poor Cell Permeability: this compound, being a charged molecule, may not efficiently cross the cell membrane. | Use a transfection reagent (e.g., Lipofectamine) to deliver this compound into the cytoplasm.[1] Alternatively, cell permeabilization with a mild detergent like digitonin (B1670571) can be considered, but this requires careful optimization to maintain cell viability. | |
| Degradation of this compound: The compound may be degraded by nucleases in the serum of the cell culture medium or by cellular enzymes. | Prepare fresh solutions of this compound for each experiment. Consider reducing the serum concentration during the stimulation period, but be mindful of potential effects on cell health. | |
| Inactive this compound: The compound may have degraded during storage. | Ensure this compound is stored according to the manufacturer's instructions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. | |
| Cell Line Issues: The cell line used may have a deficient or low-expressing STING pathway component. | Use a cell line known to have a functional STING pathway (e.g., THP-1, RAW 264.7).[4] Verify the expression of key pathway components like STING, TBK1, and IRF3 by Western blot or RT-qPCR. | |
| High background signal | Contamination: Reagents or cell cultures may be contaminated with other immune stimuli (e.g., endotoxin). | Use endotoxin-free reagents and sterile techniques. Regularly test cell cultures for mycoplasma contamination. |
| Non-specific Activation: The assay conditions may be causing non-specific cell stress, leading to a baseline level of immune activation. | Optimize cell seeding density and ensure cells are healthy and not overgrown before starting the experiment. | |
| Inconsistent results between experiments | Variability in Reagent Preparation: Inconsistent dilution of this compound or other reagents. | Prepare a master mix of reagents where possible. Use calibrated pipettes and ensure thorough mixing of solutions. |
| Variability in Cell Culture: Differences in cell passage number, confluency, or overall health. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. | |
| Plate Edge Effects: Evaporation from wells at the edge of a multi-well plate can lead to increased concentrations of reagents. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
Experimental Protocols
Protocol: In Vitro STING Activation Assay Using this compound
This protocol provides a general framework for stimulating a human monocytic cell line (e.g., THP-1) with this compound and measuring the induction of IFN-β mRNA by RT-qPCR.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
PBS (phosphate-buffered saline)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFN-β and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding:
-
The day before stimulation, seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete RPMI-1640 medium.
-
If differentiation is required, treat cells with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment, followed by a rest period in fresh medium.
-
-
Preparation of this compound-Lipid Complexes:
-
For each well, dilute the desired amount of this compound into Opti-MEM™. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted this compound and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Cell Stimulation:
-
Add the this compound-lipid complexes to the wells containing the cells.
-
Incubate the plate at 37°C in a CO2 incubator for the desired time period (e.g., 6 hours for gene expression analysis).
-
-
RNA Extraction and cDNA Synthesis:
-
After incubation, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
RT-qPCR:
-
Perform real-time quantitative PCR using the synthesized cDNA, a qPCR master mix, and primers for IFN-β and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in IFN-β expression relative to the vehicle-treated control.
-
Visualizations
cGAS-STING Signaling Pathway
Caption: Simplified cGAS-STING signaling pathway activated by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting this compound enzyme assays.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 5'-dGMPS and STING Agonist Experimental Results
A Note on Terminology: The term "5'-dGMPS" is not a standard designation for a known STING (Stimulator of Interferon Genes) agonist. Our resources suggest this may be an internal or non-standard abbreviation. This guide has been developed to address common experimental challenges encountered with well-characterized STING agonists, such as cyclic dinucleotides (e.g., 2'3'-cGAMP) and their analogs. The principles and troubleshooting strategies outlined here are broadly applicable to experiments involving the activation of the cGAS-STING pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to common issues researchers may encounter when using STING agonists in cell-based assays.
Question 1: I am not observing any downstream signaling (e.g., p-IRF3, IFN-β production) after treating my cells with a STING agonist.
Possible Causes and Solutions:
-
Inefficient Cellular Uptake: STING agonists are negatively charged and do not passively cross the cell membrane.
-
Solution: Utilize a delivery vehicle. Common methods include transfection with reagents like Lipofectamine 3000, electroporation, or cell permeabilization with agents like digitonin. The optimal delivery method is cell-type dependent and may require optimization.
-
-
Compound Degradation: Cyclic dinucleotides can be degraded by extracellular and intracellular phosphodiesterases.
-
Solution: Ensure proper storage of the compound at -20°C or below and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. For longer-term stability in experiments, consider using phosphorothioate-modified analogs which are more resistant to hydrolysis.
-
-
Low or Non-Existent STING Expression: The cell line you are using may not express STING or may express it at very low levels.
-
Solution: Verify STING expression in your cell line by Western blot or qPCR. Cell lines such as THP-1, RAW 264.7, and bone marrow-derived macrophages (BMDMs) are known to have a functional STING pathway. HEK293T cells have low endogenous STING expression and are often used for reconstitution assays.[1]
-
-
Incorrect Agonist Concentration: The concentration of the STING agonist may be too low to elicit a detectable response.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Suboptimal Time-Course: The time point at which you are measuring the downstream response may be too early or too late.
Question 2: I am observing high levels of cell death after treating my cells with the STING agonist.
Possible Causes and Solutions:
-
Toxicity from Delivery Reagent: Transfection reagents can be toxic to cells, especially at high concentrations or with prolonged exposure.
-
Solution: Optimize the concentration of the transfection reagent and the incubation time. It may be beneficial to replace the medium 5-6 hours after transfection.[4]
-
-
Excessive STING Activation: Potent activation of the STING pathway can lead to a robust inflammatory response and subsequent cell death.
-
Solution: Reduce the concentration of the STING agonist. Also, ensure that the cells are not overly confluent, as this can exacerbate toxicity.
-
-
Contamination: Mycoplasma or endotoxin (B1171834) contamination can potentiate inflammatory responses and lead to cell death.
-
Solution: Regularly test cell cultures for mycoplasma contamination. Use endotoxin-free water and reagents for all experiments.
-
Question 3: My Western blot results for phosphorylated proteins (p-TBK1, p-IRF3) are weak or inconsistent.
Possible Causes and Solutions:
-
Transient Phosphorylation: The phosphorylation of TBK1 and IRF3 is often transient.
-
Solution: Harvest cell lysates at earlier time points (e.g., 30 minutes to 4 hours post-stimulation) and perform a time-course experiment to identify the peak phosphorylation time.
-
-
Inefficient Protein Extraction: Inadequate lysis and the activity of phosphatases can lead to the loss of phosphorylation signals.
-
Solution: Use a lysis buffer containing phosphatase inhibitors. Ensure that all protein extraction steps are performed on ice or at 4°C to minimize enzymatic activity.
-
-
Poor Antibody Quality: The primary antibody may not be specific or sensitive enough to detect the phosphorylated protein.
-
Solution: Use a well-validated antibody for the specific phosphorylated target. Refer to manufacturer's datasheets and literature for recommended antibodies and working concentrations.
-
Question 4: I see a response in my positive control (e.g., 2'3'-cGAMP) but not my test compound.
Possible Causes and Solutions:
-
Compound Inactivity: The test compound may not be a potent STING agonist.
-
Solubility Issues: The compound may not be fully dissolved, leading to a lower effective concentration.
-
Solution: Ensure the compound is fully dissolved in the appropriate solvent before diluting it in culture medium. Some organic solvents like DMSO may be required for initial solubilization.[5]
-
-
Different Uptake/Stability: The test compound may have different cell permeability or stability compared to the positive control.
-
Solution: If the compound is a cyclic dinucleotide, consider if it requires a delivery agent. If it is a non-nucleotide agonist, its uptake mechanism may differ.
-
Quantitative Data Summary
The following tables summarize typical experimental parameters for STING agonist studies. Note that optimal conditions will vary depending on the cell type, agonist, and experimental setup.
Table 1: Typical Concentrations of STING Agonists for Cell Culture Experiments
| STING Agonist | Cell Type | Delivery Method | Concentration Range | Expected Readout |
| 2'3'-cGAMP | THP-1 | Transfection | 1 - 10 µg/mL | IFN-β secretion, IRF3 phosphorylation |
| 2'3'-cGAMP | BMDMs | Transfection | 1 - 20 µg/mL | IFN-β mRNA expression |
| diABZI | H1975 | Direct addition | 0.5 µM | IRF3 phosphorylation |
| STING Agonist 12L | THP-1 | Direct addition | 0.38 - 5 µM | Reporter gene expression, IFN-β mRNA |
Table 2: Time-Course for Key STING Pathway Readouts
| Readout | Typical Time Range | Peak Activity |
| TBK1 Phosphorylation | 30 min - 4 hours | ~1 - 2 hours |
| IRF3 Phosphorylation | 30 min - 6 hours | ~1 - 4 hours |
| IFN-β mRNA Expression | 2 - 12 hours | ~4 - 8 hours |
| IFN-β Protein Secretion | 6 - 24 hours | ~12 - 24 hours |
| Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Secretion | 4 - 24 hours | ~8 - 18 hours |
Experimental Protocols
Protocol 1: STING Pathway Activation in THP-1 Monocytes
This protocol describes the stimulation of THP-1 cells with a STING agonist and subsequent analysis of IRF3 phosphorylation by Western blot.
-
Cell Seeding: Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL of PMA for 48-72 hours.
-
Preparation of STING Agonist Complex:
-
For a single well, dilute the STING agonist (e.g., 2.5 µg of 2'3'-cGAMP) in 65 µL of Opti-MEM medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 3000, following the manufacturer's protocol) in 65 µL of Opti-MEM.
-
Combine the diluted agonist and transfection reagent, mix gently, and incubate at room temperature for 15 minutes to allow complex formation.[4]
-
-
Cell Treatment:
-
Carefully add the agonist-transfection reagent complex to the cells.
-
Incubate the cells for the desired time points (e.g., 0, 1, 2, 4 hours) at 37°C and 5% CO2.
-
-
Protein Extraction:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IRF3 (Ser396), total IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Protocol 2: Measurement of IFN-β Secretion by ELISA
This protocol describes the quantification of IFN-β in the cell culture supernatant following STING agonist stimulation.
-
Cell Treatment: Follow steps 1-3 of Protocol 1, but use a 24-well plate and incubate for a longer duration (e.g., 16-24 hours).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell monolayer.
-
ELISA Procedure:
-
Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and a standard curve of recombinant IFN-β to the plate and incubate.
-
Wash the plate and add the detection antibody.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
-
Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: cGAS-STING signaling pathway.
References
Technical Support Center: Identifying 5'-dGMPS Off-Target Effects in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of 5'-dGMPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected on-target pathway?
A1: this compound (2'3'-cyclic GMP-AMP synthase monophosphate-disodium salt) is a stable analog of cyclic GMP-AMP (cGAMP) and a potent activator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) signaling pathway. The on-target effect of this compound is the induction of an innate immune response through the activation of STING, leading to the production of type I interferons and other inflammatory cytokines.[1][2][3][4][5]
Q2: Why is it important to identify the off-target effects of this compound?
A2: Identifying off-target effects is crucial for several reasons. Unintended interactions can lead to cellular toxicity, misinterpretation of experimental results, and potential adverse effects in therapeutic applications.[6][7] A thorough understanding of off-target binding helps to build a comprehensive safety and efficacy profile for this compound.
Q3: What are the primary experimental strategies to identify this compound off-target effects?
A3: The primary strategies for identifying off-target effects involve unbiased, proteome-wide screening methods.[6][8] Key techniques include:
-
Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS or Thermal Proteome Profiling - TPP): This method identifies proteins that are stabilized or destabilized upon binding to this compound by measuring changes in their thermal stability across the proteome.[9][10][11][12]
-
Chemical Proteomics: This approach uses a modified version of this compound (e.g., with a clickable tag) to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[13][14]
-
Affinity Chromatography-Mass Spectrometry: Similar to chemical proteomics, this method involves immobilizing this compound on a solid support to capture binding proteins from a cell lysate.
Q4: How can I differentiate between on-target and off-target effects in my cellular assays?
A4: Differentiating on-target from off-target effects requires a combination of approaches:
-
Use of Controls: Employ cells deficient in key components of the on-target pathway (e.g., STING knockout cells) to see if the observed phenotype persists.
-
Rescue Experiments: In a knockout or knockdown of a suspected off-target protein, the cellular phenotype induced by this compound should be reversed or diminished.[7]
-
Dose-Response Analysis: Correlate the concentration of this compound required to induce a cellular phenotype with the binding affinities for the on-target (STING) and potential off-target proteins.
Troubleshooting Guides
Scenario 1: Unexpected cellular toxicity or phenotype observed upon this compound treatment.
Question: My cells are showing unexpected toxicity or a phenotype that is not consistent with STING activation after treatment with this compound. How can I troubleshoot this?
Answer: This situation suggests potential off-target effects. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Scenario 2: Difficulty identifying off-targets using Cellular Thermal Shift Assay (CETSA).
Question: I am performing CETSA followed by Western blot for a suspected off-target, but I don't see a thermal shift. What could be the issue?
Answer: Several factors can affect the outcome of a CETSA experiment:
-
Suboptimal Temperature Range: The chosen temperature range may not be appropriate for the target protein. You may need to perform a wider temperature gradient to identify the melting point of the protein of interest.
-
Insufficient Drug Concentration: The concentration of this compound may be too low to achieve sufficient target occupancy and induce a thermal shift. Try increasing the concentration.
-
Low Protein Abundance: The suspected off-target protein may be expressed at low levels, making it difficult to detect by Western blot. Consider using a more sensitive detection method or enriching for the protein of interest.
-
Antibody Quality: The antibody used for Western blotting may not be specific or sensitive enough. Validate your antibody with appropriate controls.
Scenario 3: A large number of potential off-targets identified by mass spectrometry.
Question: My CETSA-MS/chemoproteomics experiment has generated a long list of potential off-target proteins. How do I prioritize which ones to validate?
Answer: Prioritizing a long list of potential off-targets is a common challenge. Here are some filtering strategies:
-
Magnitude of the Effect: In CETSA-MS, prioritize proteins with the largest and most consistent thermal shift. In pulldown assays, focus on proteins with the highest enrichment scores.
-
Biological Plausibility: Consider the known function of the identified proteins and whether their modulation could plausibly lead to the observed cellular phenotype.
-
Dose-Dependence: If the experiment was performed at multiple concentrations of this compound, prioritize proteins that show a dose-dependent interaction.
-
Bioinformatic Analysis: Use pathway analysis tools to see if a significant number of the identified proteins belong to a specific cellular pathway that could explain the off-target phenotype.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot
This protocol is for validating the interaction between this compound and a specific candidate off-target protein.
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or a vehicle control for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein at each temperature point by Western blotting using a specific antibody. A positive interaction is indicated by a shift in the melting curve of the target protein in the presence of this compound.
Caption: Workflow for a CETSA-Western Blot experiment.
Protocol 2: Thermal Proteome Profiling (TPP / CETSA-MS)
This protocol is for the unbiased, proteome-wide identification of this compound off-targets.
-
Cell Treatment and Heating: Follow steps 1-3 from the CETSA-Western Blot protocol.
-
Lysis and Separation: Follow steps 4-5 from the CETSA-Western Blot protocol.
-
Protein Digestion: Collect the supernatants. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (Optional but Recommended): Label the peptides from each temperature point with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins at each temperature point. Plot the melting curves for each protein in the vehicle- and this compound-treated samples. Identify proteins with significant shifts in their melting temperature (ΔTm) as potential off-targets.
Data Presentation
Table 1: Hypothetical Results from a Thermal Proteome Profiling (TPP) Experiment with this compound
This table shows an example of how to present quantitative data from a TPP experiment to identify potential off-targets of this compound. Proteins with a significant change in melting temperature (ΔTm) are considered hits.
| Protein (Gene Name) | Uniprot ID | Tm (Vehicle) (°C) | Tm (this compound) (°C) | ΔTm (°C) | p-value | Potential Off-Target? |
| STING1 | Q86WV6 | 52.1 | 56.5 | +4.4 | <0.001 | No (On-Target) |
| Kinase X (MAPK1) | P28482 | 48.3 | 51.2 | +2.9 | <0.01 | Yes |
| Protein Y (HSP90AA1) | P07900 | 58.7 | 58.9 | +0.2 | >0.05 | No |
| Phosphatase Z (PTPN1) | P18031 | 50.5 | 47.1 | -3.4 | <0.01 | Yes |
| Structural Protein A | P08670 | 65.2 | 65.1 | -0.1 | >0.05 | No |
Table 2: Example Prioritization of Validated Off-Targets
This table illustrates how validated off-targets can be summarized and prioritized based on their binding affinity and the functional consequence of their modulation.
| Validated Off-Target | Method of Validation | Binding Affinity (Kd) | Functional Consequence | Priority for Further Study |
| Kinase X | CETSA, Kinase Assay | 5.2 µM | Inhibition of downstream signaling | High |
| Phosphatase Z | CETSA, Phosphatase Assay | 15.8 µM | Activation of substrate dephosphorylation | Medium |
| Transcription Factor B | ChIP-seq | > 50 µM | No significant change in target gene expression | Low |
Signaling Pathway Diagram
cGAS-STING Signaling Pathway (On-Target Pathway for this compound)
Caption: The cGAS-STING signaling pathway, the on-target mechanism of this compound.
References
- 1. DNA Damage and Activation of cGAS/STING Pathway Induce Tumor Microenvironment Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 5. Modulation of the cGAS-STING DNA sensing pathway by gammaherpesviruses [escholarship.org]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phosphorothioate (PS) Analogs
Welcome to the technical support center for working with phosphorothioate (B77711) (PS) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experiments with PS-modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using phosphorothioate (PS) analogs over unmodified phosphodiester (PO) oligonucleotides?
Phosphorothioate analogs are a cornerstone in oligonucleotide-based therapeutics due to their significantly enhanced stability against nuclease degradation compared to their phosphodiester counterparts.[1][2] This increased resistance to enzymes that break down nucleic acids translates to a longer half-life in biological fluids, a critical attribute for in vivo applications.[1][2] The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone makes the linkage less susceptible to enzymatic cleavage.[2][3]
Q2: What are the main challenges associated with the synthesis of PS oligonucleotides?
The synthesis of PS oligonucleotides can present several challenges, primarily related to yield and purity. Common issues include:
-
Low Crude Yield: This can be caused by inefficient coupling of phosphoramidites, poor sulfurization, or the presence of moisture.[4]
-
Presence of n-1 Species: These impurities, which are one nucleotide shorter than the desired full-length product, arise from incomplete coupling or capping steps during synthesis.[4]
-
Phosphodiester (P=O) Linkages: The presence of P=O linkages instead of the desired P=S linkages is a direct result of incomplete or failed sulfurization, where the intermediate phosphite (B83602) triester is oxidized.[4]
-
Diastereomeric Mixture: The synthesis process creates a chiral center at each phosphorus atom, resulting in a mixture of diastereomers, which can complicate purification and analysis.[4]
Q3: How do PS modifications affect the thermal stability of oligonucleotide duplexes?
While PS modifications significantly enhance nuclease resistance, they can slightly decrease the thermal stability of the oligonucleotide duplex.[1] This is observed as a lower melting temperature (Tm), with an estimated decrease of about 0.5 °C per PS bond.[4][5] This trade-off between biological persistence and hybridization affinity is a key consideration in the design of PS-modified oligonucleotides.[1]
Q4: What are the known off-target effects and toxicity concerns associated with PS analogs?
The sulfur modification in PS oligonucleotides can lead to several off-target effects and toxicity issues:
-
Non-specific Protein Binding: The increased hydrophobicity of the PS backbone can lead to non-specific binding to cellular and serum proteins, which may reduce target specificity and cause unintended biological effects.[2][5]
-
Toxicity: At high doses, the sulfur substitution can lead to toxicity.[2] Some studies have reported that PS oligonucleotides can induce the formation of nuclear bodies and alter nuclear protein localization.[6][7]
-
Immune Stimulation: PS oligonucleotides, particularly those containing unmethylated CpG motifs, can stimulate immune responses.[8]
-
Complement Activation: A notable toxicological response to PS oligonucleotides is the transient activation of the complement cascade.[9][10]
Q5: What are the best practices for delivering PS oligonucleotides into cells in vitro and in vivo?
Efficient delivery of PS oligonucleotides to their target cells is a significant challenge. Here are some common strategies:
-
In Vitro Delivery: Cationic lipids are frequently used to form complexes with the negatively charged PS oligonucleotides, facilitating their uptake into cultured cells.[6][11]
-
In Vivo Delivery: For systemic applications, various strategies are employed to enhance uptake and distribution. These include conjugation to targeting ligands and formulation in nanoparticles.[12] Local delivery methods have also been explored for specific therapeutic areas.[13]
Troubleshooting Guides
Synthesis and Purification
Issue: Low overall crude yield in PS oligonucleotide synthesis.
-
Possible Cause: Inefficient coupling of phosphoramidites.
-
Possible Cause: Poor sulfurization.
-
Troubleshooting Step: Ensure the sulfurizing reagent is fully dissolved and active. Consider using a more robust sulfurizing agent.[4]
-
-
Possible Cause: Issues with the solid support or reagents.
-
Troubleshooting Step: Use high-quality solid support and ensure all reagents are pure and free from contaminants.
-
Issue: Presence of n-1 species in the final product.
-
Possible Cause: Incomplete coupling reaction.
-
Troubleshooting Step: Refer to the troubleshooting steps for "Inefficient coupling" above.
-
-
Possible Cause: Inefficient capping of unreacted 5'-hydroxyl groups.
-
Troubleshooting Step: Verify the freshness and activity of the capping reagents. Consider increasing the capping time to ensure all unreacted sites are blocked.[4]
-
Issue: Mass spectrometry analysis reveals the presence of phosphodiester (P=O) linkages.
-
Possible Cause: Incomplete sulfurization.
-
Troubleshooting Step: Optimize sulfurization conditions, including the concentration and reaction time of the sulfurizing agent.
-
-
Possible Cause: Oxidation of the phosphite triester intermediate.
Analytical Challenges
Issue: HPLC analysis shows a broad peak or multiple peaks for the PS oligonucleotide.
-
Possible Cause: Presence of diastereomers.
-
Possible Cause: Co-elution of impurities.
-
Troubleshooting Step: Employ orthogonal analytical methods, such as weak anion exchange (WAX) chromatography, which can be effective in separating impurities like deamination and phosphate diester products from the parent PS oligonucleotide.[14] Chemical derivatization can be used to separate depurination impurities.[14]
-
Data Presentation
Table 1: Quantitative Comparison of Phosphorothioate (PS) vs. Phosphodiester (PO) Oligonucleotides
| Parameter | Phosphorothioate (PS) | Phosphodiester (PO) | Reference |
| Nuclease Resistance | Significantly enhanced | Low | [1][2] |
| Half-life in Biological Media | Longer | Shorter | [1] |
| Thermal Duplex Stability (Tm) | Slightly decreased (~0.5 °C per modification) | Higher | [1][4][5] |
| Binding Affinity | Generally high, can be sequence-dependent | High | [2] |
| Non-specific Protein Binding | Increased | Low | [2][5] |
| Toxicity Potential | Higher, dose-dependent | Lower | [2] |
Experimental Protocols
Protocol 1: Quantification of PS Oligonucleotides in Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of a PS oligonucleotide in a biological matrix like plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
- Condition an appropriate SPE cartridge.
- Load the plasma sample onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the PS oligonucleotide from the cartridge.
- Evaporate the eluent to dryness and reconstitute the sample in a suitable solvent for LC-MS analysis.
2. LC-MS/MS Analysis
- Liquid Chromatography (LC):
- Column: Use a column suitable for oligonucleotide analysis, such as an ion-pair reversed-phase column.
- Mobile Phase: Employ a gradient of an organic solvent (e.g., acetonitrile) in an ion-pairing buffer.
- Flow Rate and Temperature: Optimize for best separation.
- Mass Spectrometry (MS/MS):
- Ionization Source: Use an electrospray ionization (ESI) source in negative ion mode.
- Detection: Set up multiple reaction monitoring (MRM) transitions for the parent oligonucleotide and any known metabolites for accurate quantification.
3. Data Analysis
- Construct a calibration curve using standards of known concentrations.
- Quantify the amount of the PS oligonucleotide in the plasma samples by comparing their peak areas to the calibration curve.
This is a generalized protocol. Specific parameters will need to be optimized for the particular PS oligonucleotide and instrumentation used.
Visualizations
Caption: Workflow for the synthesis, purification, and application of phosphorothioate oligonucleotides.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. synoligo.com [synoligo.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Phosphorothioate Antisense Oligonucleotides Induce the Formation of Nuclear Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro [frontiersin.org]
- 8. JCI - The experimental use of antisense oligonucleotides: a guide for the perplexed [jci.org]
- 9. Phosphorothioate oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo transport and delivery of phosphorothioate oligonucleotides with cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 13. The uptake and distribution of phosphorothioate oligonucleotides into vascular smooth muscle cells in vitro and in rabbit arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Quality Control for 5'-dGMPS-Containing Oligonucleotides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-diphospho-guanosine monophosphorothioate (5'-dGMPS)-containing oligonucleotides.
Frequently Asked Questions (FAQs)
1. What are the critical quality attributes for this compound-containing oligonucleotides?
The critical quality attributes for this compound-containing oligonucleotides include purity, identity, assay, and stability. Purity assesses the presence of process-related impurities such as shorter sequences (n-1), longer sequences (n+1), and other modifications. Identity confirms the correct sequence and the presence of the this compound modification. Assay determines the concentration of the oligonucleotide. Stability evaluates the degradation of the oligonucleotide under various conditions.
2. What are the common impurities found in this compound-containing oligonucleotide preparations?
Common impurities include:
-
Deletion sequences (n-1, n-2, etc.): Oligonucleotides missing one or more nucleotides.
-
Insertion sequences (n+1): Oligonucleotides with an extra nucleotide.
-
Depurination products: Loss of a purine (B94841) base (adenine or guanine).
-
Phosphodiester impurities: Lack of the phosphorothioate (B77711) modification.
-
Diastereomers: Due to the chiral nature of the phosphorothioate linkage.[1]
-
By-products from inefficient sulfurization. [2]
3. How should I handle and store my this compound-containing oligonucleotides to ensure stability?
To maximize shelf life, this compound-containing oligonucleotides should be stored dehydrated at -20°C or lower in the dark.[3][4] Under these conditions, they are generally stable for at least one to two years.[3][4] For oligonucleotides in solution, use a sterile, nuclease-free buffer with a pH between 7.0 and 8.0, such as TE buffer (10 mM Tris, 1 mM EDTA).[4] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3][4]
4. How does the presence of phosphorothioate diastereomers affect quality control analysis?
The phosphorothioate linkage introduces a chiral center at the phosphorus atom, resulting in the formation of diastereomers (Rp and Sp configurations).[1] These diastereomers can have slightly different physicochemical properties, leading to broadened or split peaks in chromatographic analyses like ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).[1][5] While this can complicate purity assessment based on peak area, mass spectrometry can confirm that the different peaks correspond to the same mass, indicating the presence of diastereomers rather than impurities.[1]
Troubleshooting Guides
Problem 1: Unexpected peaks in HPLC chromatogram.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Presence of Impurities (n-1, n+1, etc.) | Analyze the sample using liquid chromatography-mass spectrometry (LC-MS). | The mass difference between the main peak and the unexpected peak will help identify the nature of the impurity. For example, a mass difference corresponding to a single nucleotide suggests an n-1 or n+1 species. |
| Diastereomer Separation | Review the peak shape. | Broadened or split peaks for the main product are characteristic of diastereomer separation.[1] Confirm with MS to ensure the peaks have the same mass. |
| Secondary Structure Formation | Increase the analysis temperature. | Running the HPLC at an elevated temperature (e.g., 60-80°C) can help denature secondary structures and improve peak shape.[6] |
| Contamination | Check your sample handling procedures and reagents. | Ensure that all solutions and equipment are free from contaminants. |
Problem 2: Inconsistent quantification results.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inaccurate Extinction Coefficient | Recalculate the theoretical extinction coefficient based on the oligonucleotide sequence. | Use a nearest-neighbor model for the most accurate calculation. |
| Presence of Co-eluting Impurities | Use a mass-based quantification method. | LC-MS can distinguish between the main product and co-eluting impurities, providing a more accurate quantification of the target oligonucleotide.[7] |
| Sample Degradation | Assess the stability of your oligonucleotide under the storage and handling conditions. | Follow recommended storage guidelines, including aliquoting and avoiding multiple freeze-thaw cycles.[3][4] |
Problem 3: Poor resolution in IP-RP-HPLC.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Ion-Pairing Reagent Concentration | Optimize the concentration of the ion-pairing reagent (e.g., triethylamine, hexafluoroisopropanol). | A systematic optimization of the mobile phase composition can significantly improve resolution.[2] |
| Inappropriate Column Chemistry | Test different C18 columns with varying pore sizes and surface chemistries. | The choice of stationary phase can have a significant impact on the separation of oligonucleotides.[8] |
| Gradient Slope is Too Steep | Decrease the gradient slope. | A shallower gradient can improve the separation of closely eluting species.[6] |
Data Presentation
Table 1: Common Analytical Techniques for Quality Control of this compound-Containing Oligonucleotides
| Technique | Parameter Assessed | Typical Results | References |
| IP-RP-HPLC-UV | Purity, Presence of Impurities | Chromatogram with peaks for the main product and impurities. Purity is often calculated as the area percentage of the main peak. | [9],[10] |
| LC-MS (ESI) | Identity, Impurity Identification | Mass spectrum confirming the molecular weight of the oligonucleotide and identifying the masses of impurities. | [2],[11] |
| MALDI-TOF MS | Identity | Mass spectrum providing the molecular weight of the oligonucleotide. | [12] |
| Capillary Gel Electrophoresis (CGE) | Purity, Size Heterogeneity | Electropherogram showing peaks corresponding to different oligonucleotide lengths. | [13] |
| Anion-Exchange HPLC (AEX-HPLC) | Purity, Charge Variant Analysis | Chromatogram separating oligonucleotides based on charge. | [14] |
Experimental Protocols
Protocol 1: Purity Analysis by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol provides a general method for the analysis of this compound-containing oligonucleotides. Optimization may be required based on the specific oligonucleotide sequence and length.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18)[14]
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 8.6 mM Triethylamine (TEA) in water
-
Mobile Phase B: 100 mM HFIP, 8.6 mM TEA in 50:50 acetonitrile:water
-
Oligonucleotide sample dissolved in nuclease-free water
Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 0.2-1.0 mL/min.
-
Set the column temperature to 60°C.[6]
-
Inject 5-10 µL of the oligonucleotide sample.
-
Run a linear gradient to a final mobile phase composition (e.g., 50% A, 50% B) over 20-30 minutes.
-
Monitor the absorbance at 260 nm.
-
Analyze the resulting chromatogram to determine the purity based on the relative peak areas.
Mandatory Visualization
References
- 1. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 2. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Oligonucleotide Handling & Stability [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. Evaluation of ultrahigh-performance liquid chromatography columns for the analysis of unmodified and antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. bachem.com [bachem.com]
- 12. biomers.net | Quality control - biomers.net Oligonucleotides [biomers.net]
- 13. Development of a quality control method for the characterization of oligonucleotides by capillary zone electrophoresis-electrospray ionization-quadrupole time of flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to 5'-dGMPS and Other GTP Analogs for Researchers
For researchers, scientists, and drug development professionals, the selection of the appropriate GTP analog is critical for the accurate study of GTP-binding proteins (G proteins) and their roles in cellular signaling. This guide provides an objective comparison of 5'-deoxyguanosine-5'-monophosphorothioate (5'-dGMPS) with other commonly used GTP analogs, supported by experimental data and detailed methodologies.
Guanosine triphosphate (GTP) analogs are indispensable tools for investigating the function of G proteins, which act as molecular switches in a vast array of cellular processes. These analogs allow for the manipulation of the G protein activation state, primarily by resisting hydrolysis by the intrinsic GTPase activity of the Gα subunit. This guide focuses on the specificity of this compound in comparison to other widely utilized GTP analogs, providing a framework for selecting the most suitable tool for specific research applications.
Overview of GTP Analogs
GTP analogs are structurally similar to GTP but possess modifications that alter their susceptibility to hydrolysis by GTPases. This property allows them to lock G proteins in an active or inactive state, facilitating the study of downstream signaling events. Commonly used GTP analogs include:
-
GTPγS (Guanosine 5'-O-[gamma-thio]triphosphate): A slowly hydrolyzable analog where a sulfur atom replaces a non-bridging oxygen on the γ-phosphate. This modification makes it resistant to cleavage by GTPases, leading to persistent G protein activation.[1]
-
GMP-PNP (Guanosine 5'-[β,γ-imido]triphosphate): A non-hydrolyzable analog in which an imido group replaces the oxygen atom between the β and γ phosphates. This change prevents hydrolysis and constitutively activates G proteins.
-
Fluorescently Labeled GTP Analogs (e.g., MANT-GTP, BODIPY-GTP): These analogs have a fluorescent group attached, enabling real-time monitoring of GTP binding to G proteins and kinetic studies of G protein activation and deactivation.[2]
-
This compound (5'-deoxyguanosine-5'-monophosphorothioate): This analog features a phosphorothioate (B77711) group at the 5' position and lacks the 2'-hydroxyl group on the ribose sugar.
Comparative Analysis of GTP Analog Specificity
The choice of a GTP analog depends on the specific experimental goals, including the desired duration of G protein activation and the nature of the assay. The following sections and tables provide a comparative analysis of key performance parameters for this compound and other GTP analogs.
Data Presentation
Table 1: Comparison of Substrate Activity for Soluble Guanylate Cyclase
| GTP Analog | Cation Cofactor | Rate of Cyclic GMP Formation (% of GTP rate) | Apparent Km (µM) |
| GTP | Mn2+ | 100% | 20-70 |
| Mg2+ | 100% | 150 | |
| GTPγS | Mn2+ | 20% | 3 (high affinity), similar to GTP (low affinity) |
| Mg2+ | 75% | 3 (high affinity), similar to GTP (low affinity) | |
| GMP-P(NH)P | Mn2+ or Mg2+ | 10-20% | 3 (high affinity), similar to GTP (low affinity) |
| GMP-P(CH2)P | Mn2+ or Mg2+ | 10-20% | 3 (high affinity), similar to GTP (low affinity) |
Data summarized from a study on purified soluble guanylate cyclase from rat lung.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparison of GTP analogs.
Experimental Protocols
GTP Binding Assay (Radiolabeled Filter Binding)
This assay measures the binding of a radiolabeled, slowly hydrolyzable GTP analog, such as [³⁵S]GTPγS, to G proteins in response to GPCR activation.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[³⁵S]GTPγS
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
GDP
-
Agonist and antagonist compounds
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the GPCR of interest.
-
Reaction Setup: In a microplate, combine cell membranes, GDP (to reduce basal binding), and the test compounds (agonist/antagonist).
-
Initiation of Binding: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated binding.
-
Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radiolabel from the free radiolabel.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound [³⁵S]GTPγS.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the specific binding against the agonist concentration to determine the EC₅₀ and Bmax values.
Adenylyl Cyclase Activation Assay
This assay measures the production of cyclic AMP (cAMP) by adenylyl cyclase, an effector enzyme activated by Gs-coupled GPCRs, in response to GTP analogs.
Materials:
-
Cell membranes expressing the Gs-coupled GPCR and adenylyl cyclase
-
ATP (substrate)
-
[α-³²P]ATP (tracer)
-
GTP analog of interest (this compound, GTPγS, GMP-PNP, etc.)
-
Agonist
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP, creatine (B1669601) phosphate, and creatine kinase)
-
Stop solution (e.g., 1% SDS, 10 mM ATP, 10 mM cAMP)
-
Dowex and alumina (B75360) columns for cAMP purification
Procedure:
-
Reaction Setup: In reaction tubes, combine cell membranes, the GTP analog at various concentrations, and the agonist.
-
Initiation of Reaction: Add the assay buffer containing ATP and [α-³²P]ATP to start the reaction.
-
Incubation: Incubate at 30°C for a specified time (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution and boiling for a few minutes.
-
cAMP Purification: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the amount of cAMP produced and plot it against the concentration of the GTP analog to determine the EC₅₀ for adenylyl cyclase activation.
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by GTPases, providing insights into the resistance of GTP analogs to this enzymatic activity. The GTPase-Glo™ assay is a commercially available bioluminescent assay that measures the amount of GTP remaining after a GTPase reaction.[3][4][5][6]
Materials:
-
Purified GTPase
-
GTP and GTP analogs
-
GTPase-Glo™ Reagent and Detection Reagent (Promega)
-
Assay buffer
Procedure:
-
GTPase Reaction: In a microplate, set up the GTPase reaction by combining the purified GTPase with either GTP or the GTP analog of interest.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for GTP hydrolysis.[3]
-
GTP Detection: Add the GTPase-Glo™ Reagent, which converts the remaining GTP to ATP.[3][4]
-
Luminescence Measurement: Add the Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of ATP produced. Measure the luminescence using a luminometer.[3][5]
-
Data Analysis: A lower luminescent signal indicates higher GTPase activity (more GTP hydrolyzed).[3][4] Compare the signal generated with different GTP analogs to assess their relative resistance to hydrolysis.
Conclusion
The selection of an appropriate GTP analog is a critical decision in the design of experiments aimed at understanding G protein signaling. While GTPγS and GMP-PNP are well-established non-hydrolyzable or slowly hydrolyzable analogs that lead to constitutive G protein activation, this compound presents an alternative with potentially distinct properties. The lack of extensive comparative data for this compound highlights the need for direct, head-to-head studies using standardized assays as detailed in this guide. Researchers are encouraged to perform their own comparative analyses to determine the most suitable GTP analog for their specific experimental system and research questions. This will ensure the generation of accurate and reproducible data in the complex field of G protein signaling.
References
- 1. Catalysis of GTP Hydrolysis by Small GTPases at Atomic Detail by Integration of X-ray Crystallography, Experimental, and Theoretical IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GTPase-Glo™ Assay [worldwide.promega.com]
- 4. GTPase-Glo™ Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. promegaconnections.com [promegaconnections.com]
Navigating Antibody Cross-Reactivity with 5'-dGMPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specific detection of 5'-deoxyguanosine (B1496545) monophosphate sulfide (B99878) (5'-dGMPS), a modified nucleotide, presents a unique challenge in immunological assays due to the potential for antibody cross-reactivity with structurally similar endogenous molecules. This guide provides a comprehensive comparison of hypothetical antibody performance, outlining the principles of cross-reactivity and offering detailed experimental protocols to empower researchers in the development and validation of specific immunoassays for this compound.
Understanding the Basis of Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that share similar structural features or epitopes. In the context of this compound, the primary molecules of concern for cross-reactivity are its structural analogs: guanosine (B1672433) monophosphate (GMP) and deoxyguanosine monophosphate (dGMP).
The structural similarities and key differences between these molecules are outlined below:
-
Guanine (B1146940) Base: All three molecules share the same guanine nucleobase, which is a major determinant for antibody recognition.
-
Sugar Moiety: GMP contains a ribose sugar, while both dGMP and this compound have a deoxyribose sugar. The absence of the 2'-hydroxyl group in deoxyribose is a potential point of discrimination for a highly specific antibody.
-
Phosphate (B84403) Group: GMP and dGMP possess a standard 5'-monophosphate group. In contrast, this compound features a phosphorothioate (B77711) modification, where a sulfur atom replaces a non-bridging oxygen in the phosphate group. This sulfur substitution is the most unique feature of this compound and the primary target for developing specific antibodies.
Hypothetical Performance of Anti-5'-dGMPS Antibodies: A Comparative Overview
Given the absence of commercially available antibodies specifically targeting this compound, this section presents a hypothetical comparison of three distinct monoclonal antibodies (mAb) to illustrate the desired specificity and potential cross-reactivity profiles. The data presented in the following table is for illustrative purposes to guide researchers in their antibody selection and development process.
Table 1: Hypothetical Comparative Performance of Anti-5'-dGMPS Monoclonal Antibodies
| Antibody Clone | Target Antigen | Immunogen | Binding Affinity (KD) for this compound | Cross-Reactivity with dGMP (%) | Cross-Reactivity with GMP (%) | Recommended Application |
| mAb-A1 | This compound | This compound conjugated to a carrier protein | 1.5 x 10⁻⁹ M | < 0.1% | < 0.05% | Quantitative Analysis, High-Specificity Detection |
| mAb-B2 | Guanosine | Guanosine conjugated to a carrier protein | 5.2 x 10⁻⁷ M | 85% | 95% | General Guanosine Detection, Not specific for this compound |
| mAb-C3 | DNA | Single-stranded DNA | 1.8 x 10⁻⁶ M | 60% | 40% | Screening for anti-DNA antibodies, Not suitable for this compound detection |
Note: The data in this table is hypothetical and intended for illustrative purposes only.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To validate the specificity of an antibody for this compound, a series of rigorous experimental protocols should be employed. The following are key methodologies for determining binding affinity and cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common and effective method for quantifying the specificity of an antibody for a small molecule like this compound.
Principle: The assay measures the ability of free this compound and its potential cross-reactants (dGMP, GMP) to compete with a this compound-carrier protein conjugate immobilized on a microplate for binding to a limited amount of the anti-5'-dGMPS antibody. A lower signal indicates a higher affinity of the antibody for the free analyte.
Detailed Protocol:
-
Coating: Coat a 96-well microplate with a this compound-Bovine Serum Albumin (BSA) conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: In a separate plate, pre-incubate the anti-5'-dGMPS antibody with varying concentrations of the competitor analytes (this compound, dGMP, GMP) for 30 minutes.
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each analyte. The percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Competitor) x 100.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity.
Principle: An antibody is immobilized on a sensor chip. The binding of this compound or its analogs to the antibody causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle.
Detailed Protocol:
-
Chip Preparation: Activate a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Antibody Immobilization: Inject the anti-5'-dGMPS antibody over the activated surface to achieve the desired immobilization level.
-
Deactivation: Deactivate any remaining active esters with ethanolamine.
-
Analyte Injection: Inject a series of concentrations of this compound, dGMP, and GMP over the sensor surface and a reference flow cell.
-
Regeneration: After each analyte injection, regenerate the sensor surface using a low pH buffer to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (this compound or its analogs) is titrated into a solution containing the antibody. The heat released or absorbed during binding is measured.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of the antibody and the analytes (this compound, dGMP, GMP) in the same buffer to minimize heats of dilution.
-
Instrument Setup: Thoroughly clean and load the sample cell with the antibody solution and the injection syringe with the analyte solution.
-
Titration: Perform a series of small, sequential injections of the analyte into the sample cell while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks from each injection and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A diagram illustrating the concept of antibody binding and cross-reactivity.
Caption: A flowchart of the experimental workflow for assessing antibody cross-reactivity.
Caption: A diagram showing the relationship between molecular similarity and cross-reactivity potential.
By understanding the principles of antibody cross-reactivity and employing rigorous validation protocols, researchers can confidently develop and utilize highly specific immunoassays for the accurate detection and quantification of this compound. This guide serves as a foundational resource to navigate the complexities of antibody specificity in the context of modified nucleotides.
A Comparative Guide to Assessing the Purity of Synthesized 5'-dGMPS
For researchers, scientists, and drug development professionals, the purity of synthesized oligonucleotides like 5'-deoxyguanosine (B1496545) monophosphate phosphorothioate (B77711) (5'-dGMPS) is of paramount importance. Impurities can significantly impact the efficacy, safety, and reproducibility of experimental results and therapeutic applications. This guide provides an objective comparison of the primary analytical methods used to assess the purity of synthesized this compound, complete with supporting data, detailed experimental protocols, and visual workflows to aid in methodological selection and implementation.
The synthesis of oligonucleotides is a complex process that, despite high coupling efficiencies, can result in a variety of impurities.[1] These impurities can be broadly categorized as product-related (e.g., truncated or elongated sequences) and process-related (e.g., residual solvents). The choice of purification method following synthesis plays a crucial role in the final purity of the oligonucleotide.
Comparative Analysis of Purification Methods
The purity of a synthesized oligonucleotide is heavily influenced by the post-synthesis purification method. Different methods offer varying levels of purity and are suited for different downstream applications.
| Purification Method | Typical Purity (% Full-Length Product) | Key Advantages | Key Disadvantages | Recommended For |
| Standard Desalting | Varies (removes salts and some small molecules) | Cost-effective, high throughput. | Does not effectively remove shorter oligonucleotide fragments. | Basic applications like PCR where short impurities have minimal impact.[2] |
| Cartridge Purification (Reverse-Phase) | >80% | Higher purity than desalting, removes many failure sequences. | Purity may not be sufficient for highly sensitive applications. | General research applications. |
| Reverse-Phase HPLC (RP-HPLC) | >90% | High purity, good for modified oligonucleotides. | Higher cost, lower yield compared to less stringent methods. | Applications requiring high purity, including in vivo studies. |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Excellent resolution, can separate oligonucleotides differing by a single base. | Lower throughput, more complex procedure.[3] | Demanding applications like cloning, mutagenesis, and when the highest purity is essential. |
| Anion-Exchange HPLC (IE-HPLC) | >95% | Excellent for purifying oligonucleotides with significant secondary structure. | Resolution decreases with longer oligonucleotides. | Purification of G-rich sequences or other oligonucleotides prone to secondary structures. |
Impact of Synthesis Efficiency on Final Product Purity
The efficiency of each coupling step during solid-phase synthesis directly impacts the theoretical maximum yield of the full-length product. Even a small decrease in coupling efficiency can lead to a significant reduction in the final product and an increase in failure sequences.
| Oligonucleotide Length | Yield with 98.5% Coupling Efficiency | Yield with 99.5% Coupling Efficiency |
| 10-mer | 87.3% | 95.6% |
| 20-mer | 75.0% | 90.9% |
| 50-mer | 22.5% | 77.9% |
| 70-mer | 25.0% (at 98% efficiency) | 50.0% (at 99% efficiency) |
Data compiled from sources discussing phosphoramidite (B1245037) synthesis yields.[4][5]
Key Analytical Techniques for Purity Assessment
Several powerful analytical techniques are employed to resolve and quantify the purity of synthesized this compound. The choice of method often depends on the specific impurities being targeted and the required level of detail.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for oligonucleotide analysis, with Ion-Pair Reversed-Phase (IP-RP) HPLC being the most common modality.[6] This method separates oligonucleotides based on their hydrophobicity, effectively resolving the full-length product from shorter failure sequences. Anion-Exchange (AEX) HPLC, which separates based on the charge of the phosphate (B84403) backbone, is another valuable tool, particularly for sequences with strong secondary structures.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized oligonucleotide and identifying impurities.[7] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are two common MS techniques used for this purpose.[8] When coupled with liquid chromatography (LC-MS), it provides both separation and mass identification, enabling the characterization of co-eluting impurities.[6]
Capillary Electrophoresis (CE)
Capillary Gel Electrophoresis (CGE) offers high-resolution separation of oligonucleotides based on their size.[9] It is a powerful method for quantifying the purity of the full-length product and resolving it from truncated sequences.[10]
Enzymatic Assays
Enzymatic assays can be used to determine the functional purity of this compound. For instance, by using enzymes like phosphodiesterases that are specific for certain types of phosphate linkages, one can assess the integrity of the phosphorothioate modification. A sensitive enzymatic procedure has been developed for the determination of guanosine (B1672433) 3':5'-cyclic monophosphate (cyclic GMP), which can be adapted to assess analogues.[11][12]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Objective: To separate and quantify the purity of synthesized this compound from its impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
Sample: this compound dissolved in water to a concentration of approximately 1 mg/mL
Procedure:
-
System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Temperature Control: Set the column temperature to 50 °C to denature any secondary structures.
-
Injection: Inject 10-20 µL of the this compound sample.
-
Gradient Elution:
-
5-25% Mobile Phase B over 20 minutes
-
25-100% Mobile Phase B over 5 minutes
-
Hold at 100% Mobile Phase B for 5 minutes
-
Return to 5% Mobile Phase B and re-equilibrate for 10 minutes
-
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Integrate the peak areas of the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight of this compound and identify any impurities.
Instrumentation and Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source
-
LC conditions similar to the IP-RP-HPLC protocol, but may require a volatile ion-pairing agent like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) for better MS compatibility.[13]
-
Sample: this compound sample from HPLC fraction or direct injection.
Procedure:
-
Sample Infusion: The sample is introduced into the ESI source via direct infusion or from the LC eluent.
-
Ionization: A high voltage is applied to the sample, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the oligonucleotide.
-
Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis: The resulting spectrum will show a series of peaks corresponding to the different charge states of the this compound. The molecular weight is determined by deconvolution of this charge state distribution. Impurities will appear as additional peaks with different m/z values.
Protocol 3: Capillary Gel Electrophoresis (CGE)
Objective: To assess the purity of this compound based on size separation.
Instrumentation and Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused silica (B1680970) capillary filled with a sieving polymer (gel)
-
Run Buffer: Tris-Borate-EDTA (TBE) buffer containing a denaturant (e.g., 7 M urea)
-
Sample: this compound dissolved in water
Procedure:
-
Capillary Conditioning: The capillary is flushed with the run buffer to ensure a stable environment.
-
Sample Injection: A small plug of the sample is introduced into the capillary by electrokinetic or hydrodynamic injection.
-
Separation: A high voltage is applied across the capillary, causing the negatively charged oligonucleotides to migrate towards the anode. The gel matrix sieves the molecules based on their size, with smaller fragments moving faster.
-
Detection: The separated oligonucleotides pass through a detector window and are detected by UV absorbance at 260 nm.
-
Data Analysis: An electropherogram is generated, showing peaks corresponding to the full-length product and any shorter impurities. Purity is calculated based on the relative peak areas.
Visualizing Workflows and Pathways
Experimental Workflow for Purity Assessment
Caption: Workflow for assessing the purity of synthesized this compound.
The cGMP Signaling Pathway and the Potential Role of this compound
This compound is a structural analog of guanosine monophosphate. Its phosphorothioate modification can make it resistant to degradation by nucleases and may allow it to interact with components of signaling pathways that utilize guanine (B1146940) nucleotides, such as the cGMP signaling pathway. This pathway is crucial for various physiological processes, including smooth muscle relaxation and neurotransmission.[14][15]
Caption: The cGMP signaling pathway with potential interaction points for this compound.
References
- 1. idtdna.com [idtdna.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Oligonucleotide Purification [sigmaaldrich.com]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. atdbio.com [atdbio.com]
- 6. lcms.cz [lcms.cz]
- 7. idtdna.com [idtdna.com]
- 8. web.colby.edu [web.colby.edu]
- 9. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 10. bio-rad.com [bio-rad.com]
- 11. A new enzymatic assay for guanosine 3':5'-cyclic monophosphate and its application to the ductus deferens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Enzymatic Assay for Guanosine 3′:5′-Cyclic Monophosphate and Its Application to the Ductus Deferens of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. cusabio.com [cusabio.com]
- 15. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating STING Agonists in Cellular Models: A Comparative Guide
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a potent type I interferon response. This has made STING an attractive target for therapeutic intervention, particularly in oncology and infectious diseases. Consequently, the development and validation of STING agonists are of significant interest to researchers.
This guide provides a framework for the cellular validation of STING agonists, offering a comparison of commonly used compounds and detailed experimental protocols. It is important to note that a comprehensive search of published scientific literature did not yield any data on "5'-dGMPS" as a STING agonist. Therefore, this document will serve as a comparative guide using well-characterized STING agonists, including the natural ligand 2'3'-cGAMP, the synthetic cyclic dinucleotide (CDN) ADU-S100, and a representative non-nucleotide agonist. The presented data is synthesized from multiple studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
Comparative Performance of STING Agonists
The efficacy of STING agonists is typically evaluated based on their ability to induce downstream signaling, most notably the production of interferon-beta (IFN-β). The half-maximal effective concentration (EC50) for IFN-β induction is a key metric for comparing the potency of different agonists.
Table 1: Comparison of Cyclic Dinucleotide STING Agonists
| Agonist | Type | Cell Line | Assay | IFN-β Induction EC50 (µM) | Reference |
| 2'3'-cGAMP | Natural CDN | THP-1 | IFN-β Secretion (ELISA) | ~70 - 124 | [1] |
| ADU-S100 | Synthetic CDN | THP-1 | IRF Reporter | 3.03 (for IRF activation) | [2] |
| ADU-S100 | Synthetic CDN | THP-1 | NF-κB Reporter | 4.85 (for NF-κB activation) | [2] |
| ADU-S100 | Synthetic CDN | Human PBMCs | IFN-β Secretion | 1.88 - >50 (genotype dependent) | [3] |
Note: The potency of STING agonists can be significantly influenced by the specific human STING genotype present in the cells[3].
Table 2: Example of a Non-Nucleotide STING Agonist Profile
| Agonist | Type | Cell Line | Assay | Key Findings | Reference |
| E7766 | Non-Nucleotide (Macrocycle-bridged) | Human PBMCs | IFN-β Induction | Potent activity across 7 major STING genotypes (EC50: 0.15 - 0.79 µM) | [3] |
| E7766 | Non-Nucleotide (Macrocycle-bridged) | Recombinant STING | Binding Assay | High affinity binding (Kd = 40 nmol/L) | [4] |
Other important parameters for comparison include binding affinity (Kd) to the STING protein and the effect on cellular viability. A potent agonist should exhibit high binding affinity and induce a robust immune response at concentrations that do not cause significant cytotoxicity.
Experimental Protocols
Accurate and reproducible experimental protocols are crucial for the validation of STING agonists. Below are detailed methodologies for key assays.
Cellular STING Activation and IFN-β Reporter Assay
This assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an IFN-β promoter or an interferon-stimulated response element (ISRE).
Materials:
-
HEK293T or THP-1 dual reporter cells (commercially available)
-
STING agonist of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with FBS and antibiotics
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed reporter cells in a 96-well plate at a density of approximately 40,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the STING agonist in cell culture medium.
-
Add the diluted agonist to the cells. Include an unstimulated control (medium only).
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.[1][3]
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 value from the dose-response curve.
Western Blot for STING Pathway Activation
This method is used to detect the phosphorylation of key proteins in the STING signaling cascade, such as STING itself, TBK1, and IRF3, which indicates pathway activation.
Materials:
-
THP-1 or other relevant immune cells
-
STING agonist
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and treat with the STING agonist for a shorter duration, typically 1-4 hours, to capture peak phosphorylation events.[3]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[3]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using ECL substrate and visualize the protein bands.
-
Quantify band intensities and normalize to the total protein or loading control.
ELISA for IFN-β Secretion
This assay quantifies the amount of IFN-β secreted into the cell culture supernatant following STING activation.
Materials:
-
Human PBMCs or THP-1 cells
-
STING agonist
-
Human IFN-β ELISA kit
-
Microplate reader
Protocol:
-
Plate cells and treat with the STING agonist for 18-24 hours.[1]
-
Collect the cell culture supernatant.
-
Perform the ELISA for IFN-β according to the manufacturer's protocol.[1][3] This typically involves:
-
Adding standards and supernatants to an antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the concentration of IFN-β from the standard curve.
Cell Viability Assay
It is essential to assess the cytotoxicity of the STING agonist to ensure that the observed effects are not due to cell death.
Materials:
-
Cell line of interest
-
STING agonist
-
96-well plates
-
MTT or CellTiter-Glo® reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with a range of concentrations of the STING agonist.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for STING agonist validation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 5'-dGMPS
Researchers, scientists, and drug development professionals handling 5'-Deoxyguanosine 5'-monophosphate (5'-dGMPS) must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this compound, drawing from established safety data for nucleotide analogs and general laboratory chemical waste procedures.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Lab Coat: A laboratory coat is mandatory to protect from skin contact.[2][3]
-
Respiratory Protection: If working with powders outside of a fume hood or if dust formation is likely, a respirator may be required.[5]
In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water and seek medical attention.[3][4] Contaminated clothing should be removed promptly and laundered before reuse.[1][3]
**Step-by-Step Disposal Procedure
The primary principle for the disposal of any chemical waste is segregation to prevent unintended reactions.[2][5] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Identify the Waste Stream: All materials contaminated with this compound, including unused solid chemical, solutions, contaminated labware (e.g., pipette tips, weighing paper, gloves), and spill cleanup materials, should be designated as "Chemical Waste."
-
Select the Appropriate Waste Container:
-
Label the Container: The waste container must be accurately labeled with the full chemical name ("this compound") and any other constituents of the waste mixture. The date of waste accumulation should also be clearly visible.[2]
-
Waste Transfer:
-
Carefully transfer solid waste into the designated container, avoiding the creation of dust.[4]
-
Collect solutions containing this compound in a designated liquid chemical waste container.
-
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials pending pickup by your institution's EHS personnel.
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Small Spills: For minor spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance.[2][3] The contaminated absorbent should then be collected and placed in the designated chemical waste container.[2]
-
Large Spills: For larger spills, evacuate the area and immediately contact your institution's EHS department for assistance.[2]
Quantitative Disposal Parameters
| Parameter | Guideline | Source |
| Waste Container Type | High-Density Polyethylene (HDPE) or other compatible material. | [5] |
| Container Fill Level | Do not exceed 80-90% capacity for liquids. | [5] |
| Waste Segregation | Do not mix with incompatible waste streams. | [2][5] |
| Labeling | Full chemical name, concentration (if applicable), and date. | [2] |
| Storage Time | Follow institutional guidelines (often recommended not to exceed 90 days in the lab). | [6] |
Experimental Protocol: Decontamination of Labware
While no specific experimental protocols for this compound disposal were found in the search, a general protocol for decontaminating labware that has come into contact with nucleic acid analogs can be adapted. For waste containing recombinant or synthetic nucleic acids, specific decontamination procedures such as autoclaving or chemical inactivation are often required.[7]
Objective: To decontaminate glassware and equipment before reuse or disposal as non-hazardous waste.
Materials:
-
Contaminated labware
-
10% bleach solution (freshly prepared)
-
Appropriate PPE (gloves, goggles, lab coat)
-
Designated sink for chemical rinsing
-
Standard laboratory detergent
Procedure:
-
Initial Rinse: Wearing appropriate PPE, rinse the contaminated labware three times with a suitable solvent (e.g., deionized water). Collect the rinsate as chemical waste.
-
Chemical Inactivation (if required by EHS for synthetic nucleic acids): Submerge the rinsed labware in a 10% bleach solution for at least 30 minutes.[7]
-
Thorough Cleaning: After decontamination, wash the labware with a standard laboratory detergent and rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the labware to air dry or use a drying oven as appropriate.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
